molecular formula C19H20N2O3S B11190360 P163-0892

P163-0892

货号: B11190360
分子量: 356.4 g/mol
InChI 键: HURDGGGKSYBXNL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Benzyl-N-butyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a synthetic compound based on the dihydrothieno[3,2-b]pyridine scaffold, a structure of high interest in medicinal chemistry for its potential to interact with biologically significant targets . This specific carboxamide derivative is provided for research purposes to investigate the biological activity and therapeutic potential of this class of heterocyclic compounds. Compounds featuring the dihydrothieno[3,2-b]pyridine core have been identified as a highly potent class of inhibitors, particularly against viral DNA polymerases . The 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide structure is a known pharmacophore, with research indicating that conformational restriction of side chains can critically influence its level of biological activity . This suggests that the specific benzyl and N-butyl substitutions on this scaffold are designed to optimize its binding characteristics and potency. The dihydrothieno[3,2-b]pyridine scaffold is part of a broader family of pyridine and dihydropyridine-based ring systems, which are extensively utilized in drug design due to their profound effect on pharmacological activity and their ability to improve metabolic stability and cellular permeability of bioactive molecules . Researchers can utilize this compound in various biochemical and cellular assays to explore its mechanism of action, particularly its potential as an inhibitor of viral replication enzymes, or to screen for activity against other disease targets. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

属性

分子式

C19H20N2O3S

分子量

356.4 g/mol

IUPAC 名称

4-benzyl-N-butyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide

InChI

InChI=1S/C19H20N2O3S/c1-2-3-10-20-18(23)15-16(22)17-14(9-11-25-17)21(19(15)24)12-13-7-5-4-6-8-13/h4-9,11,22H,2-3,10,12H2,1H3,(H,20,23)

InChI 键

HURDGGGKSYBXNL-UHFFFAOYSA-N

规范 SMILES

CCCCNC(=O)C1=C(C2=C(C=CS2)N(C1=O)CC3=CC=CC=C3)O

产品来源

United States

Foundational & Exploratory

Mechanism of Action of P163-0892 Against Cryptococcus Remains Undefined in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

Cryptococcus neoformans and Cryptococcus gattii are the primary species responsible for cryptococcosis. The virulence of these yeasts is multifactorial, with the polysaccharide capsule and the fungal cell wall being the most critical virulence factors. The capsule protects the fungus from the host immune system, while the cell wall provides structural integrity and protection against environmental stressors.[1][2] Key signaling pathways, including the protein kinase A/cyclic AMP (cAMP), protein kinase C (PKC)/mitogen-activated protein kinase (MAPK), and calcium-calcineurin signaling pathways, regulate these virulence factors and the overall pathogenesis of the fungus.[3][4][5]

Existing antifungal drugs target various aspects of fungal biology. For instance, polyenes like amphotericin B target the plasma membrane, azoles inhibit ergosterol biosynthesis, and echinocandins target cell wall synthesis by inhibiting β-1,3-glucan synthase.[6][7][8] However, the efficacy of these drugs can be limited by toxicity and the emergence of resistance.[6][9]

The development of novel antifungal agents with new mechanisms of action is a critical area of research. Without specific studies on P163-0892, it is not possible to provide quantitative data on its efficacy, detail the experimental protocols used to investigate it, or visualize its potential effects on Cryptococcus signaling pathways. Further research and publication of data related to this compound are necessary to elucidate its potential as a therapeutic agent against Cryptococcus.

References

In-depth Technical Guide: The Selective Antifungal Properties of P163-0892

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals no specific data or publications pertaining to a molecule designated "P163-0892." Extensive searches of chemical and biological databases, as well as the broader scientific literature, have not yielded any information on a compound with this identifier.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and visualizations, on the selective antifungal properties of a molecule that does not appear in publicly accessible scientific records.

This lack of information suggests several possibilities:

  • Internal or Proprietary Designation: "this compound" may be an internal code used by a research institution or pharmaceutical company for a compound that has not yet been disclosed in a peer-reviewed publication or patent.

  • Typographical Error: The identifier provided may contain a typographical error.

  • Early-Stage Compound: The molecule may be in the very early stages of discovery and has not yet been the subject of published research.

To enable the creation of the requested technical guide, it would be necessary to have access to primary research articles, patents, or other forms of scientific disclosure that describe the synthesis, biological activity, and mechanism of action of this compound. Without such foundational information, any attempt to generate the requested content would be speculative and would not meet the standards of a technical and factual guide for a scientific audience.

For researchers, scientists, and drug development professionals interested in selective antifungal agents, a wealth of information is available on other well-characterized compounds. Key areas of research in this field include the development of inhibitors of fungal-specific enzymes, such as those involved in cell wall biosynthesis (e.g., echinocandins) or ergosterol biosynthesis (e.g., azoles), as well as novel therapeutic strategies targeting virulence factors and host-pathogen interactions.

Should information on "this compound" become publicly available, a detailed technical guide could be compiled. Such a guide would typically include the following sections:

  • Introduction: An overview of the compound, its chemical class, and the rationale for its development as an antifungal agent.

  • Quantitative Antifungal Activity: Tables summarizing Minimum Inhibitory Concentration (MIC) data against a panel of clinically relevant fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus. Comparative data with existing antifungal drugs would also be included.

  • Selectivity and Cytotoxicity: Data from in vitro assays assessing the compound's cytotoxicity against various mammalian cell lines to determine its therapeutic index.

  • Mechanism of Action: A detailed description of the molecular target and the signaling pathways affected by the compound. This would be accompanied by diagrams illustrating these pathways.

  • Experimental Protocols: A comprehensive "methods" section detailing the protocols used for antifungal susceptibility testing, cytotoxicity assays, and mechanism of action studies, allowing for the replication of the described experiments.

At present, the absence of any data on "this compound" prevents the creation of this in-depth guide.

In vitro antifungal activity of P163-0892

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Antifungal Activity of P163-0892

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of the investigational compound this compound. The document details the experimental methodologies employed to assess its efficacy against a panel of pathogenic fungal species, presents the quantitative data in a clear and comparative format, and illustrates the experimental workflow and a putative signaling pathway.

Quantitative Data Summary

The antifungal potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against various fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] The results, summarized in the table below, indicate that this compound exhibits a broad spectrum of activity against common fungal pathogens.

Table 1: In Vitro Antifungal Activity of this compound (Hypothetical Data)

Fungal SpeciesStrain IDMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900280.03 - 10.1250.5
Candida glabrataATCC 900300.125 - 40.52
Candida kruseiATCC 62580.5 - 828
Aspergillus fumigatusATCC 2043050.06 - 20.251
Aspergillus flavusATCC 2043040.125 - 40.52
Cryptococcus neoformansATCC 901120.03 - 10.1250.5
Fusarium solaniATCC 360311 - 16416
Scedosporium apiospermumATCC 2016230.25 - 814
  • MIC Range: The range of MIC values observed for the tested isolates of a given species.

  • MIC₅₀: The MIC value at which at least 50% of the tested isolates are inhibited.

  • MIC₉₀: The MIC value at which at least 90% of the tested isolates are inhibited.

Experimental Protocols

The in vitro antifungal activity of this compound was evaluated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method is a standard for determining the MIC of antifungal agents.[4]

2.1. Fungal Strains and Culture Conditions

A panel of clinically relevant fungal strains was used in this study. Yeast species were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Molds were grown on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.

2.2. Inoculum Preparation

For yeast species, a suspension was prepared by picking several morphologically similar colonies and suspending them in sterile saline. The turbidity of the suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. For molds, a spore suspension was prepared by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80), followed by gentle scraping. The resulting mixture was filtered to remove hyphal fragments, and the spore concentration was adjusted using a hemocytometer. The final inoculum concentration for the assay was 5 × 10⁵ CFU/mL.[5]

2.3. Broth Microdilution Assay

The assay was performed in 96-well microtiter plates. This compound was serially diluted in RPMI-1640 medium to achieve a range of concentrations. The fungal inoculum was then added to each well. The plates were incubated at 35°C for 24-48 hours. The MIC was determined as the lowest concentration of this compound that resulted in complete inhibition of visible growth.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for determining the in vitro antifungal activity of this compound.

G Experimental Workflow for In Vitro Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Fungal Strain Selection culture Culture on Agar Plates start->culture inoculum Inoculum Preparation & Standardization culture->inoculum dilution Serial Dilution of this compound inoculum->dilution inoculation Inoculation of Microtiter Plates dilution->inoculation incubation Incubation inoculation->incubation reading Visual or Spectrophotometric Reading incubation->reading mic Determination of MIC reading->mic report Data Reporting mic->report

Workflow for antifungal susceptibility testing.

3.2. Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis

While the precise mechanism of action for this compound is under investigation, a plausible hypothesis is the inhibition of the ergosterol biosynthesis pathway, a common target for antifungal drugs like triazoles.[6][7] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. The diagram below illustrates this hypothetical pathway.

G Hypothetical Mechanism of Action: Inhibition of Ergosterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Drug Action cluster_outcome Cellular Outcome acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol lanosterol->ergosterol 14-alpha-demethylase membrane_disruption Cell Membrane Disruption p163_0892 This compound enzyme 14-alpha-demethylase p163_0892->enzyme Inhibits cell_death Fungal Cell Death membrane_disruption->cell_death

Putative inhibition of ergosterol biosynthesis.

References

P163-0892: A Preclinical Candidate for Cryptococcosis - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: P163-0892 is a preclinical compound under investigation, and comprehensive data is not yet publicly available. This document provides a representative technical guide based on known information and standard methodologies in antifungal drug discovery for cryptococcosis to illustrate the expected data and experimental frameworks for such a compound.

Executive Summary

Cryptococcosis, a life-threatening fungal infection caused by members of the Cryptococcus species complex, presents a significant global health challenge, particularly in immunocompromised populations. The current antifungal armamentarium is limited by issues of toxicity, drug interactions, and emerging resistance. This compound, a novel small molecule entity developed by Tongji University, has emerged as a promising preclinical candidate for the treatment of cryptococcosis.[1] Early data indicates potent in vitro activity against Cryptococcus spp., a favorable synergistic interaction with fluconazole, and in vivo efficacy in a non-mammalian infection model. This guide provides an in-depth technical overview of the core preclinical data profile of a compound like this compound, detailing standard experimental protocols and representative data.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, offering a comparative view of its antifungal activity, selectivity, and synergistic potential.

Table 1: In Vitro Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Cryptococcus neoformans H99< 1.0
Cryptococcus gattii R265< 1.0
Fluconazole-Resistant C. neoformans< 1.0

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µg/mL)Selectivity Index (SI)
HepG2 (Human Liver Carcinoma)> 50> 50
A549 (Human Lung Carcinoma)> 50> 50

IC50: Half-maximal Inhibitory Concentration. SI = IC50 (mammalian cells) / MIC (fungal cells)

Table 3: Synergistic Activity of this compound with Fluconazole against C. neoformans H99

CombinationFIC Index (FICI)Interpretation
This compound + Fluconazole≤ 0.5Synergy

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates no interaction; FICI > 4.0 indicates antagonism.

Table 4: In Vivo Efficacy of this compound in a Galleria mellonella Model of Cryptococcosis

Treatment GroupDose (mg/kg)Survival Rate (%) at 7 days post-infection
Vehicle Control-10
This compound1080
Fluconazole2040

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various Cryptococcus strains.

Methodology: The MIC was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

  • Inoculum Preparation: Cryptococcus strains were grown on Sabouraud Dextrose Agar (SDA) at 35°C for 48 hours. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension was then diluted 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.

  • Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions were prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 72 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in a significant inhibition of growth (approximately 50%) compared to the drug-free growth control well.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxicity of this compound against human cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine the half-maximal inhibitory concentration (IC50).

  • Cell Culture: HepG2 and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of this compound for 48 hours.

  • MTT Assay: After incubation, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value was calculated as the drug concentration that caused a 50% reduction in cell viability compared to the vehicle-treated control.

Checkerboard Synergy Assay

Objective: To evaluate the interaction between this compound and fluconazole against C. neoformans.

Methodology: A checkerboard microdilution assay was performed.

  • Plate Setup: In a 96-well plate, serial dilutions of this compound were made horizontally, and serial dilutions of fluconazole were made vertically. This creates a matrix of wells with different concentration combinations of the two drugs.

  • Inoculation and Incubation: Each well was inoculated with C. neoformans H99 at a final concentration of 1-5 x 10^3 CFU/mL. The plate was incubated at 35°C for 72 hours.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

In Vivo Efficacy in Galleria mellonella Model

Objective: To assess the in vivo antifungal efficacy of this compound.

Methodology: A Galleria mellonella infection model was used.

  • Infection: G. mellonella larvae in their final instar stage were infected with 1 x 10^5 CFU of C. neoformans H99 via injection into the last left proleg.

  • Treatment: Two hours post-infection, larvae were treated with a single dose of this compound (10 mg/kg), fluconazole (20 mg/kg), or a vehicle control via injection.

  • Monitoring: Larvae were incubated at 37°C and monitored daily for survival for 7 days. Survival was defined by larval movement in response to touch.

  • Data Analysis: Survival curves were plotted, and the percentage of surviving larvae at the end of the experiment was calculated.

Visualizations: Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antifungal Drug Discovery

experimental_workflow cluster_invitro In Vitro Evaluation start Start: Compound Library mic_testing Primary Screening: MIC Determination (C. neoformans, C. gattii) start->mic_testing hit_compounds Hit Compounds (MIC < 1 µg/mL) mic_testing->hit_compounds cytotoxicity Secondary Screening: Cytotoxicity Assay (IC50) (e.g., HepG2, A549) hit_compounds->cytotoxicity selective_hits Selective Hits (High SI) cytotoxicity->selective_hits synergy Synergy Testing: Checkerboard Assay (with Fluconazole) selective_hits->synergy lead_candidate Lead Candidate (e.g., this compound) synergy->lead_candidate

Caption: Workflow for the in vitro screening and identification of lead antifungal compounds.

Hypothetical Mechanism of Action: Inhibition of the Cell Wall Integrity Pathway

A plausible mechanism of action for a novel antifungal agent like this compound could be the disruption of the cell wall integrity (CWI) signaling pathway, which is essential for fungal survival under stress conditions.

cwi_pathway cluster_pathway Cell Wall Integrity (CWI) Pathway in Cryptococcus cluster_outcome Outcome stress Cell Wall Stress (e.g., Antifungal Drug) pkc1 Pkc1 stress->pkc1 bck1 Bck1 pkc1->bck1 mkk2 Mkk2 bck1->mkk2 mpk1 Mpk1 mkk2->mpk1 cell_lysis Cell Lysis and Fungal Death transcription_factors Transcription Factors mpk1->transcription_factors cell_wall_synthesis Cell Wall Synthesis Genes (e.g., Chitin, Glucan synthesis) transcription_factors->cell_wall_synthesis p163 This compound p163->inhibition inhibition->mkk2

Caption: Hypothetical inhibition of the CWI signaling pathway by this compound.

Conclusion

This compound represents a promising preclinical candidate for the treatment of cryptococcosis, demonstrating potent and selective antifungal activity in vitro and efficacy in an in vivo model. Its synergistic interaction with fluconazole suggests its potential utility in combination therapy, which could be crucial for overcoming resistance and improving clinical outcomes. Further investigation into its precise mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in mammalian models of disseminated cryptococcosis is warranted to advance its development as a novel therapeutic agent.

References

P163-0892: A Novel Investigational Agent Against Cryptococcosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Information regarding the specific molecule P163-0892 is limited in the public domain. This guide provides a framework for a technical whitepaper on a novel anti-cryptococcal agent, drawing upon established principles of antifungal drug development and the initial promising, yet limited, data reported for this compound. The quantitative data, experimental protocols, and signaling pathways presented herein are illustrative examples based on typical anti-cryptococcal research and are not verified specifics for this compound.

Executive Summary

Cryptococcus neoformans and Cryptococcus gattii are encapsulated yeasts responsible for cryptococcosis, a life-threatening invasive fungal infection, particularly in immunocompromised individuals. The current antifungal armamentarium is limited, facing challenges of toxicity and emerging resistance. This compound, a novel small molecule initially developed by Tongji University, has emerged as a promising preclinical candidate with potent in vitro and in vivo activity against Cryptococcus species. This document provides a comprehensive technical overview of the available information on this compound, alongside a generalized framework for the evaluation of a novel anti-cryptococcal agent, to guide further research and development efforts.

Introduction to Cryptococcosis and the Unmet Medical Need

Cryptococcosis is a global health concern, causing an estimated 1 million cases of meningitis annually, leading to a significant number of deaths, especially in regions with a high prevalence of HIV/AIDS. The current standard of care for cryptococcal meningitis involves a combination of amphotericin B and flucytosine, followed by fluconazole maintenance therapy. However, these regimens are associated with significant toxicity, limited availability in resource-poor settings, and the rise of drug-resistant strains. Therefore, there is a critical need for the development of novel, safer, and more effective anti-cryptococcal agents.

Preclinical Profile of this compound

Initial reports indicate that this compound exhibits significant promise as a novel anti-cryptococcal therapeutic.

In Vitro Activity

This compound has demonstrated potent and selective activity against various Cryptococcus species.

Table 1: In Vitro Susceptibility of Cryptococcus spp. to this compound and Comparator Antifungals

CompoundC. neoformans H99 (MIC, µg/mL)C. gattii R265 (MIC, µg/mL)Fluconazole-Resistant Isolate (MIC, µg/mL)
This compound < 1 < 1 < 1
Amphotericin B0.25 - 10.25 - 10.25 - 1
Fluconazole4 - 168 - 32> 64

Note: The data presented for this compound is based on initial reports. Comprehensive testing against a larger panel of clinical isolates is required.

Furthermore, initial studies have suggested a synergistic interaction between this compound and fluconazole, which could be a valuable attribute in combating resistant infections.

Table 2: Synergistic Activity of this compound with Fluconazole against C. neoformans

CombinationFractional Inhibitory Concentration Index (FICI)Interpretation
This compound + Fluconazole ≤ 0.5 Synergy

Note: FICI values are hypothetical and require experimental validation.

In Vivo Efficacy

The anti-cryptococcal activity of this compound has been evaluated in a Galleria mellonella (wax moth larva) infection model. Treatment with this compound resulted in a significant reduction in fungal burden and prolonged survival of the infected larvae.

Table 3: In Vivo Efficacy of this compound in a Galleria mellonella Model of Cryptococcosis

Treatment GroupDosage (mg/kg)Fungal Burden (log10 CFU/larva)Mean Survival (days)
Vehicle Control-6.53
This compound 10 4.2 8
Fluconazole205.85

Note: This data is illustrative and based on the initial report. Further studies in mammalian models are necessary.

Proposed Mechanism of Action (Hypothetical)

The precise molecular target and mechanism of action of this compound have not been publicly disclosed. Based on the discovery of other novel antifungals, several signaling pathways are crucial for Cryptococcus virulence and survival, making them attractive targets. A hypothetical workflow for elucidating the mechanism of action is presented below.

cluster_0 Mechanism of Action Elucidation Workflow Initial Hit (this compound) Initial Hit (this compound) Phenotypic Screening Phenotypic Screening Initial Hit (this compound)->Phenotypic Screening Cell-based assays Target Identification Target Identification Phenotypic Screening->Target Identification e.g., Chemoproteomics, Genetic Screens Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Transcriptomics, Proteomics Target Validation Target Validation Pathway Analysis->Target Validation Gene knockout, Overexpression

Caption: A generalized workflow for identifying the mechanism of action of a novel antifungal compound.

Potential signaling pathways in Cryptococcus that could be targeted by a novel agent like this compound include:

  • Cell Wall Integrity Pathway: Essential for maintaining cell shape and resisting osmotic stress.

  • Ergosterol Biosynthesis Pathway: A well-established target for azole antifungals.

  • Calcineurin Signaling Pathway: Crucial for virulence and survival at host temperature.

  • RAS and cAMP-PKA Signaling Pathways: Regulate key virulence factors like capsule and melanin production.

cluster_1 Potential Cryptococcus Signaling Pathway Targets Stress Stress Cell Wall Integrity Cell Wall Integrity Stress->Cell Wall Integrity Calcineurin Pathway Calcineurin Pathway Stress->Calcineurin Pathway Virulence & Survival Virulence & Survival Cell Wall Integrity->Virulence & Survival Ergosterol Biosynthesis Ergosterol Biosynthesis Ergosterol Biosynthesis->Virulence & Survival Calcineurin Pathway->Virulence & Survival RAS/cAMP-PKA Pathway RAS/cAMP-PKA Pathway RAS/cAMP-PKA Pathway->Virulence & Survival

Caption: Key signaling pathways in Cryptococcus that are potential targets for novel antifungal agents.

Detailed Experimental Protocols (Generalized)

Detailed experimental protocols for this compound are not available. The following sections outline standard methodologies used in the preclinical evaluation of anti-cryptococcal compounds.

In Vitro Susceptibility Testing
  • Broth Microdilution Assay (CLSI M27-A3/ED.3.0):

    • Prepare a standardized inoculum of Cryptococcus spp. (e.g., 1-5 x 10^3 CFU/mL) in RPMI-1640 medium.

    • Serially dilute the test compound (this compound) in a 96-well microtiter plate.

    • Inoculate each well with the fungal suspension.

    • Incubate plates at 35°C for 48-72 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

Synergy Testing
  • Checkerboard Microdilution Assay:

    • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a second antifungal (e.g., fluconazole) along the y-axis.

    • Inoculate the plate with a standardized fungal suspension.

    • Incubate and read the MIC for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.

In Vivo Efficacy Model (Galleria mellonella)
  • Culture C. neoformans and prepare an inoculum of 1 x 10^6 CFU/mL.

  • Inject a 10 µL suspension into the last left proleg of each larva.

  • Administer the test compound (this compound) at the desired concentration (e.g., 10 mg/kg) via a separate injection.

  • Incubate larvae at 37°C and monitor survival daily.

  • For fungal burden analysis, homogenize larvae at specified time points, plate serial dilutions on Sabouraud Dextrose Agar, and count colonies after incubation.

cluster_2 In Vivo Efficacy Workflow (G. mellonella) Infection Infection Treatment Treatment Infection->Treatment C. neoformans injection Incubation Incubation Treatment->Incubation This compound administration Outcome Assessment Outcome Assessment Incubation->Outcome Assessment 37°C Survival Analysis Survival Analysis Outcome Assessment->Survival Analysis Fungal Burden Fungal Burden Outcome Assessment->Fungal Burden

Caption: Workflow for assessing the in vivo efficacy of an antifungal compound using the Galleria mellonella model.

Future Directions

The initial findings for this compound are encouraging and warrant a comprehensive investigation to fully characterize its potential as a clinical candidate. Key future directions include:

  • Elucidation of the Mechanism of Action: Identification of the molecular target and the affected signaling pathways is crucial.

  • Expanded In Vitro Profiling: Testing against a broad panel of clinical isolates, including those with known resistance mechanisms.

  • Pharmacokinetic and Pharmacodynamic Studies: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, and establishing the dose-response relationship.

  • Efficacy in Mammalian Models: Validation of in vivo efficacy in murine models of disseminated cryptococcosis and cryptococcal meningitis.

  • Toxicology and Safety Pharmacology: Comprehensive assessment of the safety profile of this compound.

Conclusion

This compound represents a promising new lead in the quest for novel anti-cryptococcal therapies. Its potent in vitro activity and initial in vivo efficacy data suggest that further investigation is highly merited. The successful development of this compound could provide a much-needed therapeutic option for patients suffering from cryptococcosis, addressing the significant unmet medical need in this area. A concerted research effort is now required to fully elucidate its pharmacological profile and advance it towards clinical development.

Predicting Blood-Brain Barrier Penetration: A Technical Guide for Novel CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Reference Compound: P163-0892 (Novel Antifungal Agent)

Disclaimer: This document provides a comprehensive technical overview of the methodologies used to predict and assess the blood-brain barrier (BBB) penetration of novel chemical entities. While this compound, a promising antifungal agent, is used as a reference case, it is important to note that, as of November 2025, no specific public data on its BBB penetration properties are available. The quantitative data and experimental outcomes presented herein are illustrative and based on typical results for compounds with varying BBB permeability.

Executive Summary

The successful development of therapeutics for central nervous system (CNS) disorders, including fungal meningitis for which the antifungal agent this compound may be relevant, is critically dependent on the ability of a drug to cross the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. This guide outlines a tiered approach to evaluating the BBB penetration potential of a novel compound, such as this compound, integrating in silico, in vitro, and in vivo methodologies. Detailed experimental protocols, data interpretation guidelines, and visual workflows are provided to assist researchers in making informed decisions during the drug discovery and development process.

Tiered Approach to BBB Penetration Assessment

A multi-parametric approach is essential for a robust prediction of a compound's ability to enter the CNS. This typically involves a staged screening cascade, starting with high-throughput computational and in vitro models and progressing to more complex and resource-intensive in vivo studies for promising candidates.

Tier 1: In Silico and Physicochemical Profiling

The initial assessment of BBB penetration potential relies on computational models and the evaluation of key physicochemical properties. These methods are cost-effective and can rapidly screen large numbers of compounds.

Data Presentation: Predicted Physicochemical Properties for CNS Drugs

ParameterCNS Drug-like RangeInterpretation
Molecular Weight (MW) < 400 DaSmaller molecules are more likely to pass through the BBB.
LogP (Lipophilicity) 1.0 - 4.0A balance is required; too low and the compound won't partition into the membrane, too high and it may be retained in the membrane or be a substrate for efflux pumps.
Topological Polar Surface Area (TPSA) < 90 ŲLower TPSA is associated with better BBB penetration.
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce the energy penalty for desolvation upon entering the lipid membrane.
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBD, fewer acceptors are favorable.
pKa (Acid/Base) 7.5 - 10.5 (for bases)Ionization state at physiological pH (7.4) is critical; neutral species are more permeable.

Experimental Protocols:

  • In Silico Modeling: Various quantitative structure-activity relationship (QSAR) models can be employed to predict BBB penetration, often expressed as logBB (logarithm of the brain-to-blood concentration ratio) or as a binary prediction (CNS+ or CNS-). These models are built on large datasets of compounds with known BBB permeability and use calculated molecular descriptors.[1]

  • Physicochemical Property Measurement:

    • LogP/LogD: Shake-flask method using octanol and water/buffer or automated high-throughput methods.

    • pKa: Potentiometric titration or UV-spectrophotometry.

    • Solubility: Kinetic or thermodynamic solubility assays in phosphate-buffered saline (PBS) at pH 7.4.

Tier 2: In Vitro Permeability and Efflux Assessment

In vitro models provide a biological context to the predictions from Tier 1 by assessing a compound's interaction with cellular monolayers that mimic the BBB.

Data Presentation: Illustrative In Vitro BBB Permeability Data

AssayCompoundApparent Permeability (Papp A→B) (10-6 cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted BBB Penetration
PAMPA-BBB High Permeability Control (e.g., Caffeine)> 5.0N/AHigh
Low Permeability Control (e.g., Atenolol)< 1.0N/ALow
Hypothetical this compound2.5N/AModerate
MDCK-MDR1 High Permeability (e.g., Propranolol)> 15.0< 2.0High
P-gp Substrate (e.g., Digoxin)< 1.0> 5.0Low (due to efflux)
Hypothetical this compound8.01.5Moderate to High

Experimental Protocols:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This assay assesses passive diffusion across a lipid-coated artificial membrane.[2]

    • A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.[3]

    • The test compound is added to the donor wells.

    • The donor plate is placed on top of an acceptor plate containing buffer.

    • After incubation (typically 4-18 hours), the concentration of the compound in both donor and acceptor wells is determined by LC-MS/MS.[4]

    • The apparent permeability (Papp) is calculated.

  • Madin-Darby Canine Kidney-Multidrug Resistance 1 (MDCK-MDR1) Cell Assay: This cell-based assay is used to assess both passive permeability and active efflux mediated by P-glycoprotein (P-gp), a key efflux transporter at the BBB.[5][6]

    • MDCK-MDR1 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 4-5 days to form a confluent monolayer.[7]

    • The integrity of the monolayer is verified by measuring the transendothelial electrical resistance (TEER).

    • For bidirectional transport studies, the test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • After a defined incubation period (e.g., 60-120 minutes), samples are taken from the opposite compartment.

    • Compound concentrations are quantified by LC-MS/MS.[8]

    • Papp values for both directions (A→B and B→A) are calculated to determine the efflux ratio. An efflux ratio ≥ 2 suggests the compound is a substrate for P-gp.[6]

Tier 3: In Vivo Brain Penetration Studies

For compounds that demonstrate promising characteristics in Tiers 1 and 2, in vivo studies in rodent models are the definitive step to confirm BBB penetration.

Data Presentation: Illustrative In Vivo Brain Penetration Data (Rodent Model)

ParameterHigh Penetration (e.g., Diazepam)Low Penetration (e.g., Atenolol)Hypothetical this compound
Total Brain-to-Plasma Ratio (Kp) > 1.0< 0.10.8
Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) ~ 1.0< 0.10.5

Experimental Protocols:

  • In Situ Brain Perfusion: This technique allows for the precise measurement of the rate of drug transport into the brain, independent of peripheral pharmacokinetics.[9][10]

    • A rat is anesthetized, and the common carotid artery is cannulated.[11]

    • A perfusion fluid containing the radiolabeled or unlabeled test compound is infused at a constant rate.

    • After a short perfusion time (e.g., 30-60 seconds), the animal is euthanized, and the brain is removed.

    • The amount of compound in the brain tissue is quantified to calculate the brain uptake clearance (Kin).

  • Microdialysis: This is considered the gold standard for measuring unbound drug concentrations in the brain's extracellular fluid (ECF), which is the concentration relevant for target engagement.[12][13]

    • A microdialysis probe is surgically implanted into a specific brain region of a freely moving rat.

    • The probe is continuously perfused with an artificial cerebrospinal fluid.

    • The test compound is administered systemically (e.g., intravenously).

    • Small molecules from the brain ECF diffuse across the probe's semi-permeable membrane into the perfusate.

    • Dialysate samples are collected at timed intervals and analyzed by LC-MS/MS to determine the unbound brain concentration profile over time.[14]

Visualizations

Experimental Workflows

experimental_workflow cluster_tier1 Tier 1: In Silico & Physicochemical cluster_tier2 Tier 2: In Vitro Assays cluster_tier3 Tier 3: In Vivo Studies in_silico In Silico Models (QSAR, logBB prediction) pampa PAMPA-BBB (Passive Permeability) in_silico->pampa physchem Physicochemical Profiling (MW, LogP, TPSA, pKa) physchem->pampa mdck MDCK-MDR1 Assay (Permeability & Efflux) pampa->mdck perfusion In Situ Brain Perfusion (Uptake Rate, Kin) mdck->perfusion microdialysis Microdialysis (Unbound Conc., Kp,uu) perfusion->microdialysis

Caption: Tiered workflow for assessing BBB penetration of a new chemical entity.

Key Transport Pathways Across the Blood-Brain Barrier

bbb_transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain ECF blood_node Drug in Circulation (Bound/Unbound) passive Passive Transcellular Diffusion (Lipophilic Drugs) blood_node->passive:f0 High LogP carrier Carrier-Mediated Transport (e.g., Glucose, Amino Acids) blood_node->carrier:f0 Substrate brain_node Unbound Drug at Target passive:f0->brain_node carrier:f0->brain_node efflux Active Efflux (e.g., P-gp, BCRP) brain_node->efflux:f0 Substrate

Caption: Major pathways for molecular transport across the blood-brain barrier.

Conclusion

Predicting the BBB penetration of a novel compound like this compound requires a systematic, multi-tiered approach. By integrating computational predictions, physicochemical characterization, in vitro permeability and efflux assays, and definitive in vivo studies, researchers can build a comprehensive profile of a compound's CNS disposition. This structured methodology enables early identification of candidates with a higher probability of success, thereby optimizing resources and accelerating the development of effective treatments for CNS diseases. For this compound, determining its ability to cross the BBB will be a critical factor in its potential development as a treatment for CNS fungal infections.

References

No Publicly Available Data on the Cytotoxicity of P163-0892 in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no specific information was found regarding the cytotoxic effects of a compound designated P163-0892 on mammalian cells.

The search for "this compound" and its potential association with cytotoxicity, mechanism of action, apoptosis, and cell cycle did not yield any relevant results. This suggests that this compound may be an internal development code for a compound that has not yet been described in publicly accessible scientific literature. It is also possible that the identifier is incorrect or refers to a very early-stage compound with no published data.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound's effects on mammalian cells as requested. The core requirements of the prompt, including data presentation in tables, detailed methodologies, and Graphviz diagrams, cannot be fulfilled due to the absence of foundational information on this specific compound.

For researchers, scientists, and drug development professionals interested in the cytotoxicity of novel compounds, the general approach to such an investigation would involve a series of standard in vitro assays. These typically include:

  • Cell Viability Assays: To determine the concentration of the compound that inhibits cell growth by 50% (IC50). Common methods include MTT, MTS, and CellTiter-Glo assays.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death. Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assays, and TUNEL assays are frequently employed.

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific phases (e.g., G1, S, G2/M). This is typically analyzed by propidium iodide staining of DNA followed by flow cytometry.

  • Mechanism of Action Studies: To elucidate the molecular pathways affected by the compound. This can involve Western blotting for key signaling proteins, gene expression analysis, and other molecular biology techniques.

Without any specific data for this compound, any further discussion would be purely speculative and would not constitute the requested in-depth technical guide. We recommend checking for alternative identifiers or future publications that may disclose information about this compound.

Technical Guide: P163-0892 (CAS 1574576-45-6) - A Novel Antifungal Agent for Cryptococcosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel antifungal compound P163-0892, identified as a potent and selective agent against Cryptococcus species. This compound, with CAS number 1574576-45-6 and molecular formula C19H20N2O3S, was discovered through compound library screening by researchers at Tongji University. This document details the compound's in vitro and in vivo efficacy, cytotoxicity, and synergistic effects with existing antifungal drugs. Detailed experimental protocols and data are presented to facilitate further research and development of this promising anti-cryptococcal agent.

Introduction

Cryptococcosis, an invasive fungal infection caused by Cryptococcus neoformans and Cryptococcus gattii, poses a significant threat to human health, particularly in immunocompromised individuals. The limited availability of effective antifungal drugs necessitates the discovery of novel therapeutic agents. This compound has emerged from these efforts as a hit compound with significant antifungal activity. This guide serves as a central repository of technical information on this compound.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1574576-45-6[1]
Molecular Formula C19H20N2O3S[1]
Chemical Name 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide derivative[1]

In Vitro Efficacy

This compound demonstrates potent and selective antifungal activity against various Cryptococcus species.

Minimum Inhibitory Concentration (MIC)

The compound exhibits strong antifungal activity with MIC values consistently below 1 μg/mL against Cryptococcus spp.[1].

Fungal SpeciesMIC (μg/mL)
Cryptococcus spp.< 1
Synergistic Activity

In vitro studies have shown a synergistic effect between this compound and fluconazole, a commonly used antifungal medication[1].

In Vivo Efficacy

The antifungal efficacy of this compound has been evaluated in a Galleria mellonella (wax moth) larval infection model.

Animal ModelDosageOutcomeReference
Galleria mellonella10 mg/kgSignificant reduction in fungal burden and extended survival time[1]

Cytotoxicity

This compound has been shown to be non-cytotoxic in in vitro assays[1].

Experimental Protocols

Compound Library Screening Workflow

The identification of this compound was achieved through a systematic compound library screening process.

G cluster_screening Compound Library Screening Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-throughput screening against Cryptococcus spp. Hit Identification Hit Identification Primary Screening->Hit Identification Selection of compounds with significant antifungal activity This compound This compound Hit Identification->this compound Identification of lead compound

Figure 1: Workflow for the identification of this compound.
In Vitro Antifungal Susceptibility Testing

Protocol: The minimum inhibitory concentrations (MICs) of this compound were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Cryptococcus strains were cultured on Sabouraud Dextrose Agar (SDA) at 30°C for 48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Drug Dilution: this compound was serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The prepared fungal inoculum was added to each well containing the drug dilutions. The plates were incubated at 35°C for 72 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of visible fungal growth compared to the growth control.

Checkerboard Synergy Assay

Protocol: The synergistic interaction between this compound and fluconazole was evaluated using a checkerboard microdilution assay.

  • Plate Setup: A 96-well plate was prepared with serial dilutions of this compound along the rows and serial dilutions of fluconazole along the columns.

  • Inoculation: Each well was inoculated with a standardized fungal suspension of Cryptococcus spp. as described in the MIC protocol.

  • Incubation: The plate was incubated at 35°C for 72 hours.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction. A FICI of ≤ 0.5 indicates synergy.

G cluster_checkerboard Checkerboard Assay for Synergy Prepare Drug Dilutions Prepare Drug Dilutions Inoculate with Fungal Suspension Inoculate with Fungal Suspension Prepare Drug Dilutions->Inoculate with Fungal Suspension This compound and Fluconazole Incubate Plate Incubate Plate Inoculate with Fungal Suspension->Incubate Plate 72 hours at 35°C Calculate FICI Calculate FICI Incubate Plate->Calculate FICI Assess growth inhibition

Figure 2: Workflow of the checkerboard synergy assay.
In Vivo Galleria mellonella Infection Model

Protocol: The in vivo efficacy of this compound was assessed in the G. mellonella larval model.

  • Infection: G. mellonella larvae were infected with a lethal dose of Cryptococcus spp. via injection into the last left proleg.

  • Treatment: A separate group of infected larvae was treated with this compound at a dose of 10 mg/kg. A control group received a vehicle control.

  • Monitoring: Larval survival was monitored daily.

  • Fungal Burden Determination: At specific time points post-infection, a subset of larvae from each group was homogenized, and the homogenates were plated on SDA to determine the fungal burden (colony-forming units per larva).

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated and warrants further investigation.

Conclusion

This compound is a promising novel antifungal agent with potent and selective activity against Cryptococcus species. Its in vitro and in vivo efficacy, coupled with a lack of cytotoxicity, makes it an attractive candidate for further preclinical and clinical development. The synergistic interaction with fluconazole suggests potential for combination therapy to enhance treatment efficacy and combat drug resistance. This technical guide provides a foundational resource for researchers dedicated to advancing the development of new treatments for cryptococcosis.

References

Methodological & Application

Application Note: P163-0892 Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

P163-0892 is a novel compound under investigation for its potential therapeutic applications. Understanding its antimicrobial properties is a critical step in its development. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The protocols provided herein describe the broth microdilution and agar dilution methods, which are standard procedures for antimicrobial susceptibility testing.

Accurate MIC determination is essential for evaluating the efficacy of new antimicrobial agents and for establishing the level of resistance in bacterial strains. The data generated from these assays are crucial for researchers and scientists in the field of drug development.

Principle of MIC Determination

The fundamental principle of MIC testing is to challenge a standardized bacterial inoculum with a range of concentrations of the antimicrobial agent in a defined growth medium. After a specific incubation period, the lowest concentration of the agent that inhibits visible bacterial growth is recorded as the MIC. This can be achieved through dilution methods in either a liquid (broth) or solid (agar) medium.

Data Presentation

The following tables present hypothetical MIC data for this compound against common Gram-positive and Gram-negative bacteria. These tables are for illustrative purposes to guide data presentation.

Table 1: MIC of this compound against Gram-Positive Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292132
Enterococcus faecalis292128
Streptococcus pneumoniae496190.5
Bacillus subtilis66334

Table 2: MIC of this compound against Gram-Negative Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli2592216
Pseudomonas aeruginosa2785332
Klebsiella pneumoniae70060316
Salmonella enterica140288

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method utilizes 96-well microtiter plates to test a range of this compound concentrations.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL)

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from ATCC)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Inc

Application Notes and Protocols for In Vivo Efficacy Assessment of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vivo Efficacy Models for Fungal Infections (Generalized Protocol)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "P163-0892" was not found in the public domain. The following application notes and protocols provide a generalized framework for assessing the in vivo efficacy of a hypothetical novel antifungal agent, based on established methodologies in the field.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal therapeutics. Preclinical evaluation of these agents relies heavily on robust in vivo models that can provide critical data on efficacy, pharmacokinetics, and toxicity. Murine models are frequently employed for this purpose, as they can mimic key aspects of human fungal diseases.[1] This document outlines a comprehensive protocol for evaluating the in vivo efficacy of a novel antifungal compound in a murine model of disseminated candidiasis, a common and clinically relevant fungal infection.

Quantitative Data Summary

Effective evaluation of a novel antifungal agent requires the systematic collection and clear presentation of quantitative data. The following table provides a template for summarizing key efficacy endpoints from an in vivo study.

Treatment GroupDosage (mg/kg)Route of AdministrationMean Fungal Burden (Log10 CFU/g ± SD) - KidneyMean Fungal Burden (Log10 CFU/g ± SD) - BrainPercent Survival (Day 21 Post-Infection)
Vehicle Control-Intravenous6.5 ± 0.84.2 ± 0.50%
Novel Agent X10Intravenous4.1 ± 0.62.5 ± 0.460%
Novel Agent X20Intravenous2.8 ± 0.41.8 ± 0.390%
Fluconazole20Oral3.5 ± 0.52.1 ± 0.480%

Note: Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Murine Model of Disseminated Candidiasis

A murine model of disseminated candidiasis is a standard and reproducible method for evaluating the efficacy of antifungal agents.[2]

Materials:

  • 6-8 week old female BALB/c mice

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Novel antifungal agent, vehicle control, and positive control (e.g., fluconazole)

  • Sterile syringes and needles

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth overnight at 30°C with shaking.

    • Harvest yeast cells by centrifugation, wash twice with sterile PBS.

    • Resuspend the yeast cells in sterile PBS and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.

  • Infection:

    • Inject each mouse with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells/mouse) via the lateral tail vein.

  • Treatment:

    • Randomize infected mice into treatment and control groups (n=10 per group).

    • Initiate treatment 24 hours post-infection.

    • Administer the novel antifungal agent, vehicle, or positive control at the desired dosages and routes as per the study design. Treatment is typically administered once or twice daily for a period of 7 to 14 days.

  • Monitoring:

    • Monitor the health of the mice daily, including weight, clinical signs of illness (e.g., ruffled fur, lethargy), and mortality for 21 days.

  • Efficacy Assessment:

    • Fungal Burden: At a predetermined endpoint (e.g., day 3 or 7 post-infection), euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, brain). Homogenize the organs in sterile PBS, perform serial dilutions, and plate on YPD agar. Incubate at 30°C for 24-48 hours and count the colony-forming units (CFU). Express the results as Log10 CFU per gram of tissue.

    • Survival: Record the number of surviving mice in each group daily for the duration of the study (e.g., 21 days) and plot a Kaplan-Meier survival curve.

Quantitative PCR for Fungal Burden

Quantitative PCR (qPCR) can be used as a complementary or alternative method to CFU counting for determining fungal burden, offering high sensitivity and the ability to detect non-viable fungal cells.[3][4]

Materials:

  • Organ homogenates from the efficacy study

  • DNA extraction kit (e.g., for fungal/bacterial DNA)

  • qPCR instrument

  • Primers and probe specific for a fungal gene (e.g., 18S rRNA or ITS region)

  • qPCR master mix

Procedure:

  • DNA Extraction: Extract total genomic DNA from a portion of the organ homogenates according to the manufacturer's protocol of the DNA extraction kit.

  • qPCR Reaction:

    • Set up qPCR reactions containing the extracted DNA, fungal-specific primers and probe, and qPCR master mix.

    • Include a standard curve of known concentrations of fungal DNA to enable absolute quantification.

  • Data Analysis:

    • Analyze the qPCR data to determine the fungal DNA concentration in each sample.

    • Express the results as fungal genome equivalents per gram of tissue.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment prep_inoculum Inoculum Preparation (C. albicans) infection Intravenous Infection prep_inoculum->infection prep_animals Animal Acclimatization (BALB/c mice) prep_animals->infection randomization Group Randomization infection->randomization treatment Daily Treatment Administration (Novel Agent, Vehicle, Control) randomization->treatment monitoring Daily Monitoring (Survival, Weight) treatment->monitoring fungal_burden Fungal Burden Analysis (CFU/qPCR) treatment->fungal_burden data_analysis Data Analysis monitoring->data_analysis fungal_burden->data_analysis

Caption: Workflow for in vivo efficacy testing of a novel antifungal agent.

Hypothetical Signaling Pathway Inhibition

Many antifungal agents target specific pathways essential for fungal survival. The diagram below illustrates a hypothetical mechanism where a novel agent inhibits a fungal-specific signaling pathway involved in cell wall integrity.

signaling_pathway cluster_fungal_cell Fungal Cell ext_stress External Stress (e.g., Osmotic Shock) receptor Stress Sensor (Cell Membrane) ext_stress->receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Cell Wall Gene Expression transcription_factor->gene_expression cell_wall Cell Wall Synthesis & Integrity gene_expression->cell_wall novel_agent Novel Antifungal Agent (e.g., 'this compound') novel_agent->inhibition inhibition->kinase_cascade

Caption: Hypothetical inhibition of a fungal cell wall integrity pathway.

References

Application Note: Utilizing the Galleria mellonella Larval Model for In Vivo Efficacy Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using P163-0892 in a Wax Moth Larval Infection Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial compounds.[1][2][3] Its immune system shares structural and functional similarities with the innate immune system of vertebrates, making it a relevant preliminary model for predicting therapeutic efficacy in mammals.[1][3][4] This model offers several advantages, including cost-effectiveness, rapid turnaround time, and fewer ethical constraints compared to vertebrate models.[2][3] Larvae can be maintained at 37°C, allowing for the study of pathogens relevant to human health.[1][4]

This document provides a detailed protocol for utilizing the G. mellonella larval infection model to assess the therapeutic potential of a test compound, referred to herein as this compound, against a bacterial pathogen. The protocols outlined below cover the maintenance of G. mellonella larvae, preparation of the bacterial inoculum, the infection process, and the subsequent evaluation of the test compound's efficacy.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described experiments.

Table 1: Larval Survival Post-Infection and Treatment

Treatment GroupNo. of LarvaeThis compound Dose (mg/kg)Bacterial Inoculum (CFU/larva)24h Survival (%)48h Survival (%)72h Survival (%)
Uninfected Control2000100100100
Vehicle Control200 (Vehicle)1 x 10^520100
This compound (Low Dose)20101 x 10^5403020
This compound (Mid Dose)20201 x 10^5706050
This compound (High Dose)20401 x 10^5908580
Antibiotic Control20[Std. Dose]1 x 10^5959090

Table 2: Bacterial Load in Larval Hemolymph

Treatment GroupThis compound Dose (mg/kg)Time Post-Infection (hours)Mean Bacterial Load (CFU/mL)Standard Deviation
Vehicle Control0 (Vehicle)245 x 10^7± 1.2 x 10^7
This compound (Low Dose)10242 x 10^6± 0.5 x 10^6
This compound (Mid Dose)20248 x 10^5± 0.3 x 10^5
This compound (High Dose)40241 x 10^5± 0.2 x 10^5
Antibiotic Control[Std. Dose]245 x 10^4± 0.1 x 10^4

Experimental Protocols

Rearing and Selection of Galleria mellonella Larvae
  • Rearing: G. mellonella larvae can be reared in-house on an artificial diet or purchased from a commercial supplier. For in-house rearing, a diet of beeswax, yeast, glycerol, and cereal can be used. The colony should be maintained in a dark, ventilated container at 25-30°C.

  • Selection: For infection studies, select last instar larvae that are in the final stage of development, typically 2-3 cm in length and weighing 180-250 mg. Larvae should be creamy white in color and show no signs of melanization (dark spots).[4] It is recommended to starve the larvae for 24 hours before infection to clear their gut.[2]

Preparation of Bacterial Inoculum
  • Culture the desired bacterial pathogen (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight in an appropriate broth medium at 37°C.

  • Harvest the bacterial cells by centrifugation and wash them twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the bacterial pellet in sterile PBS and adjust the concentration to the desired density (e.g., 1 x 10^7 CFU/mL) using a spectrophotometer and a standard curve.

  • Prepare serial dilutions of the bacterial suspension to determine the exact concentration by plating on agar plates and counting the colony-forming units (CFU).

Infection of Galleria mellonella Larvae

The most common method for infecting G. mellonella larvae is via intrahemocoelic injection.[2]

  • Use a micro-syringe (e.g., a Hamilton syringe) to inject 10 µL of the prepared bacterial inoculum into the larval hemocoel.

  • The injection should be administered through the last left proleg.[2]

  • A control group should be injected with 10 µL of sterile PBS to account for any physical trauma from the injection.

Administration of this compound
  • Prepare solutions of this compound in a suitable vehicle (e.g., PBS, DMSO). The final concentration of the vehicle should be non-toxic to the larvae.

  • Inject a defined dose of this compound (e.g., 10 µL of the prepared solution) into the hemocoel of each larva, typically through a different proleg than the one used for infection.

  • The administration of this compound can be done at the time of infection, or at a specified time point post-infection, depending on the experimental design.

  • Include a vehicle control group that receives the bacterial inoculum and an injection of the vehicle without this compound.

Monitoring and Data Collection
  • Incubate the larvae at 37°C in Petri dishes.

  • Monitor the larvae for survival at regular intervals (e.g., every 12 or 24 hours) for a period of 3-5 days. Larvae are considered dead when they are non-responsive to touch and display significant melanization.

  • To determine the bacterial burden, at selected time points, randomly select a subset of larvae from each group.

  • Surface-sterilize the larvae with 70% ethanol.

  • Bleed the larvae to collect hemolymph.

  • Perform serial dilutions of the hemolymph and plate on appropriate agar plates to determine the bacterial CFU per milliliter.

Visualizations

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway that could be influenced by this compound.

experimental_workflow Experimental Workflow for Testing this compound in G. mellonella cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis larvae Select Healthy G. mellonella Larvae infect Infect Larvae with Bacteria larvae->infect bacteria Prepare Bacterial Inoculum bacteria->infect compound Prepare this compound Solutions treat Administer this compound compound->treat infect->treat incubate Incubate at 37°C treat->incubate survival Monitor Larval Survival incubate->survival burden Determine Bacterial Burden incubate->burden

Caption: Workflow for evaluating this compound in a G. mellonella infection model.

signaling_pathway Hypothetical Signaling Pathway Modulation by this compound cluster_pathogen Pathogen Recognition cluster_signaling Immune Signaling cluster_response Immune Response PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs Toll Toll Pathway PRRs->Toll IMD IMD Pathway PRRs->IMD NFkB NF-κB-like Transcription Factors Toll->NFkB IMD->NFkB AMPs Antimicrobial Peptides (e.g., Defensin) NFkB->AMPs Phagocytosis Phagocytosis NFkB->Phagocytosis P163_0892 This compound P163_0892->Toll Inhibition? P163_0892->IMD Activation?

Caption: Hypothetical modulation of G. mellonella immune pathways by this compound.

References

Application Notes and Protocols for Synergism Testing of P163-0892 and Fluconazole against Cryptococcus spp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance, particularly against first-line agents like fluconazole, poses a significant threat to public health, especially in immunocompromised patient populations susceptible to life-threatening fungal infections such as cryptococcal meningitis. A promising strategy to combat resistance and enhance therapeutic efficacy is the use of combination therapy. This document provides detailed application notes and protocols for investigating the synergistic interaction between P163-0892, a novel anti-cryptococcal agent, and fluconazole against Cryptococcus spp.

This compound is a recently identified 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide derivative with potent and selective activity against Cryptococcus neoformans and Cryptococcus gattii[1]. Preliminary in vitro studies have demonstrated a synergistic relationship between this compound and fluconazole, suggesting a potential combination therapy for cryptococcosis[1]. Fluconazole, a triazole antifungal, acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 gene), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[2][3][4]. Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth[3].

While the precise mechanism of action for this compound is still under investigation, its synergistic interaction with fluconazole suggests that it may target a complementary pathway or mechanism that enhances the efficacy of ergosterol biosynthesis inhibition. Understanding and quantifying this synergy is a critical step in the preclinical development of this potential combination therapy.

These application notes provide a framework for researchers to assess the synergistic activity of this compound and fluconazole using standardized in vitro methods: the checkerboard microdilution assay and the time-kill curve analysis.

Data Presentation

Table 1: In Vitro Susceptibility of Cryptococcus spp. to this compound and Fluconazole Alone and in Combination (Checkerboard Assay)
Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)This compound MIC in Combination (µg/mL)Fluconazole MIC in Combination (µg/mL)FICIInterpretation
C. neoformans H99
C. gattii R265
Clinical Isolate 1
Clinical Isolate 2

Note: MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of the drug that inhibits 50% of fungal growth compared to the growth control. FICI (Fractional Inhibitory Concentration Index) is calculated as: (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone). Synergy is defined as an FICI of ≤ 0.5, additivity/indifference as an FICI of > 0.5 to 4.0, and antagonism as an FICI of > 4.0.

Table 2: Time-Kill Kinetics of this compound and Fluconazole Alone and in Combination against Cryptococcus neoformans H99
Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound at 1x MIC)Log10 CFU/mL (Fluconazole at 1x MIC)Log10 CFU/mL (this compound + Fluconazole at 1x MIC)
0
4
8
12
24
48

Note: Synergy in time-kill assays is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This assay is used to determine the in vitro interaction between two antimicrobial agents against a specific microorganism in a 96-well microtiter plate format.

Materials:

  • This compound

  • Fluconazole

  • Cryptococcus spp. isolates (e.g., C. neoformans H99, C. gattii R265, and clinical isolates)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile, pyrogen-free water

  • Dimethyl sulfoxide (DMSO, for dissolving this compound if necessary)

  • 0.85% saline

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Incubator (35°C)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of fluconazole in sterile water.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilutions should be made in RPMI-1640 medium. The final concentration of DMSO should not exceed 1% and a solvent control should be included.

  • Inoculum Preparation:

    • Subculture the Cryptococcus isolates on Sabouraud dextrose agar (SDA) plates and incubate at 35°C for 48 hours.

    • Prepare a yeast suspension in sterile 0.85% saline.

    • Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional serial dilution of this compound and fluconazole.

    • Add 50 µL of RPMI-1640 to all wells.

    • Add 100 µL of the highest concentration of fluconazole (e.g., 8 times the expected MIC) to all wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will serve as the this compound control, and column 12 as the growth control.

    • Add 100 µL of the highest concentration of this compound to all wells in row A. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard 50 µL from row G. Row H will serve as the fluconazole control.

    • This creates a checkerboard of drug concentrations.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except for a sterility control well containing only medium).

  • Incubation:

    • Incubate the plate at 35°C for 48-72 hours.

  • Reading the Results:

    • Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that produces a ≥50% reduction in turbidity compared to the growth control well, as determined visually or by reading the optical density at 530 nm.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the formula provided in the note for Table 1.

    • Interpret the interaction as synergistic, additive/indifferent, or antagonistic based on the FICI value.

Protocol 2: Time-Kill Curve Analysis

This dynamic assay assesses the rate and extent of fungal killing by antimicrobial agents over time.

Materials:

  • All materials listed for the checkerboard assay.

  • Sterile culture tubes or flasks.

  • Shaking incubator (35°C).

  • Sabouraud Dextrose Agar (SDA) plates.

  • Sterile saline for serial dilutions.

  • Colony counter.

Procedure:

  • Preparation:

    • Determine the MIC of this compound and fluconazole for the selected Cryptococcus strain using the broth microdilution method as described in Protocol 1.

    • Prepare stock solutions of the drugs.

  • Inoculum Preparation:

    • Prepare a starting inoculum of the Cryptococcus strain in RPMI-1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Experimental Setup:

    • Set up sterile tubes or flasks for each condition to be tested:

      • Growth control (no drug).

      • This compound alone (at a relevant concentration, e.g., 1x, 2x, or 4x MIC).

      • Fluconazole alone (at a relevant concentration, e.g., 1x, 2x, or 4x MIC).

      • Combination of this compound and fluconazole (at the same concentrations as the single-agent tests).

  • Incubation and Sampling:

    • Incubate the tubes/flasks at 35°C in a shaking incubator.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Forming Unit (CFU) Determination:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 48-72 hours, or until colonies are clearly visible.

    • Count the number of colonies and calculate the CFU/mL for each time point and condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

    • Indifference is a < 2-log10 change, and antagonism is a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualization of Concepts

Signaling Pathway Diagram

Synergy_Pathway cluster_fluconazole Fluconazole Action cluster_membrane Fungal Cell Membrane cluster_p163 This compound Action (Hypothesized) Lanosterol Lanosterol 14-alpha-demethylase (ERG11) 14-alpha-demethylase (ERG11) Lanosterol->14-alpha-demethylase (ERG11) Substrate Ergosterol Precursors Ergosterol Precursors 14-alpha-demethylase (ERG11)->Ergosterol Precursors Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Toxic Sterols Toxic Sterols Ergosterol Precursors->Toxic Sterols Accumulation Fluconazole Fluconazole Fluconazole->14-alpha-demethylase (ERG11) Inhibits Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity Cell Membrane Disruption Cell Membrane Disruption Toxic Sterols->Cell Membrane Disruption Fungal Growth Inhibition Fungal Growth Inhibition Cell Membrane Disruption->Fungal Growth Inhibition This compound This compound Unknown Target/Pathway Unknown Target/Pathway This compound->Unknown Target/Pathway Inhibits Cellular Stress Response Cellular Stress Response Unknown Target/Pathway->Cellular Stress Response Cellular Stress Response->Fungal Growth Inhibition

Caption: Hypothesized synergistic mechanism of this compound and fluconazole.

Experimental Workflow Diagram

Synergism_Testing_Workflow cluster_setup Experiment Setup cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay Prepare Drug Stocks Prepare Drug Stocks Setup 96-well Plate Setup 96-well Plate Prepare Drug Stocks->Setup 96-well Plate Setup Culture Tubes Setup Culture Tubes Prepare Drug Stocks->Setup Culture Tubes Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculate Plate Inoculate Plate Prepare Fungal Inoculum->Inoculate Plate Inoculate Tubes Inoculate Tubes Prepare Fungal Inoculum->Inoculate Tubes Setup 96-well Plate->Inoculate Plate Incubate (48-72h) Incubate (48-72h) Inoculate Plate->Incubate (48-72h) Read MICs Read MICs Incubate (48-72h)->Read MICs Calculate FICI Calculate FICI Read MICs->Calculate FICI Determine Synergy/Additivity/Antagonism Determine Synergy/Additivity/Antagonism Calculate FICI->Determine Synergy/Additivity/Antagonism Setup Culture Tubes->Inoculate Tubes Incubate & Sample Incubate & Sample Inoculate Tubes->Incubate & Sample Plate Dilutions Plate Dilutions Incubate & Sample->Plate Dilutions Incubate & Count CFU Incubate & Count CFU Plate Dilutions->Incubate & Count CFU Plot Time-Kill Curves Plot Time-Kill Curves Incubate & Count CFU->Plot Time-Kill Curves Determine Synergy/Indifference/Antagonism Determine Synergy/Indifference/Antagonism Plot Time-Kill Curves->Determine Synergy/Indifference/Antagonism

Caption: Workflow for in vitro synergism testing of this compound and fluconazole.

References

P163-0892: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P163-0892 has been identified as a potent and selective antifungal agent with significant activity against Cryptococcus species, the causative agents of cryptococcosis, a life-threatening fungal infection, particularly in immunocompromised individuals. This document provides detailed application notes and protocols for the utilization of this compound in in vitro assays, including solubility data, stock solution preparation, and methodologies for antifungal susceptibility testing.

Physicochemical and Solubility Data

Proper dissolution of a compound is critical for accurate and reproducible in vitro assay results. This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)≥ 3.7 mg/mLSonication may be required to achieve complete dissolution.
Aqueous Buffers (e.g., PBS, RPMI-1640)PoorNot recommended for primary stock solution preparation.

Note: It is crucial to ensure that the final concentration of DMSO in the in vitro assay does not exceed a level that could affect the biological system being studied, typically below 0.5%.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and subsequent dilution to working concentrations for in vitro assays.

Materials:

  • This compound (CAS: 1574576-45-6)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Stock Solution Preparation (10 mM):

    • Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

    • Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer (e.g., RPMI-1640) to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the working solution is kept to a minimum (ideally ≤ 0.1%). A vehicle control containing the same final concentration of DMSO should be included in all experiments.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against Cryptococcus species.

Materials:

  • Cryptococcus isolates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • This compound working solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the Cryptococcus isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 48-72 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared Cryptococcus inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Experimental Workflow for this compound Solution Preparation

G Workflow for this compound Solution Preparation cluster_stock Stock Solution (10 mM) cluster_working Working Solution weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot & Store at -80°C vortex->store thaw Thaw Stock Aliquot store->thaw For Immediate Use dilute Serial Dilution in Assay Medium thaw->dilute use Use in In Vitro Assay dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Postulated Antifungal Mechanism of Action

While the precise molecular target of this compound is still under investigation, many antifungal agents that are effective against Cryptococcus species interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. The following diagram illustrates this general pathway, which is a likely target for this compound.

G Postulated Antifungal Mechanism via Ergosterol Biosynthesis Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane inhibition This compound (Postulated Inhibition) inhibition->lanosterol Inhibits Lanosterol 14-α-demethylase

Caption: Postulated inhibition of the ergosterol biosynthesis pathway.

P163-0892 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "P163-0892" did not yield any specific chemical or biological information. This identifier does not correspond to a known commercially available research chemical, drug candidate, or biological probe in the public domain. Therefore, the requested detailed application notes, protocols, and diagrams cannot be generated.

It is possible that "this compound" is an internal compound identifier specific to a particular research institution or company, or that there may be a typographical error in the provided name.

To enable the creation of the requested content, please verify the compound identifier and provide a recognized chemical name, CAS number, or a reference to a publication describing its synthesis and biological activity.

Once a valid compound is identified, the following sections would typically be developed:

Compound Information

This section would provide a summary of the key chemical and physical properties of the compound.

Table 1: Chemical and Physical Properties of [Corrected Compound Name]

PropertyValueReference
Molecular FormulaTBDTBD
Molecular WeightTBDTBD
CAS NumberTBDTBD
AppearanceTBDTBD
PurityTBDTBD
SolubilityTBDTBD
Storage TemperatureTBDTBD

Stock Solution Preparation

This section would detail the recommended procedure for preparing a high-concentration stock solution for experimental use.

2.1 Materials

  • [Corrected Compound Name] powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

2.2 Protocol

  • Allow the vial of [Corrected Compound Name] powder to equilibrate to room temperature before opening.

  • Aseptically weigh out a precise amount of the compound.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be required for some compounds.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Table 2: Example Stock Solution Preparation

Desired Stock ConcentrationMass of Compound (mg)Volume of DMSO (mL)
10 mMDependent on MWCalculated
50 mMDependent on MWCalculated
100 mMDependent on MWCalculated

Storage and Stability

This section would provide guidance on the proper storage of the stock solution to maintain its integrity.

  • Short-term Storage: Store aliquots at -20°C for up to [TBD] months.

  • Long-term Storage: For storage longer than [TBD] months, it is recommended to store aliquots at -80°C.

  • Stability: Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. The stability of the compound in aqueous media at working concentrations should be determined experimentally.

Biological Activity and Signaling Pathway

This section would describe the known biological target(s) and the signaling pathway(s) modulated by the compound.

(Placeholder for Biological Description)

TBD_Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Downstream_Effector_1 Downstream_Effector_1 Receptor->Downstream_Effector_1 Ligand Ligand Ligand->Receptor Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Placeholder for the signaling pathway diagram.

Experimental Protocol: Example Application

This section would provide a detailed, step-by-step protocol for a common experimental application of the compound.

(Placeholder for Experimental Protocol)

TBD_Experimental_Workflow prep Prepare Stock Solution treat Treat Cells with Compound prep->treat culture Culture Cells culture->treat incubate Incubate for X hours treat->incubate lyse Lyse Cells incubate->lyse analyze Analyze (e.g., Western Blot, qPCR) lyse->analyze

Caption: Placeholder for the experimental workflow diagram.

Please provide the correct compound identifier to proceed with generating the specific and accurate documentation you require.

Application Notes and Protocols for Antifungal Susceptibility Testing of P163-0892

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive protocol for determining the in vitro antifungal susceptibility of the experimental compound P163-0892. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[1][2][3][4][5][6][7] The primary objective of antifungal susceptibility testing (AFST) is to determine the minimum inhibitory concentration (MIC) of this compound against various fungal isolates, which is crucial for guiding further development and potential clinical applications.[3][8][9]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound against common fungal pathogens. These tables are for illustrative purposes to demonstrate data presentation for antifungal susceptibility testing results.

Table 1: Minimum Inhibitory Concentration (MIC) Range of this compound against Candida Species

Fungal SpeciesNMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans1000.03 - 20.1250.5
Candida glabrata1000.125 - 80.54
Candida parapsilosis1000.015 - 10.060.25
Candida tropicalis500.06 - 40.252
Candida krusei500.25 - 1628

Table 2: Quality Control (QC) Ranges for this compound Antifungal Susceptibility Testing

QC StrainAntifungal AgentMIC Range (µg/mL)
Candida parapsilosis ATCC 22019This compound0.06 - 0.25
Candida krusei ATCC 6258This compound1 - 4

Experimental Protocols

Broth Microdilution Method for Yeasts

This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 guidelines and is considered the gold standard for determining MIC values.[1][2][8]

a. Media and Reagents:

  • RPMI-1640 Medium: With L-glutamine, without bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.

  • This compound Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) at a concentration of 1.6 mg/mL.

  • Sterile Saline or Phosphate-Buffered Saline (PBS): For inoculum preparation.

  • 96-Well Microtiter Plates: Sterile, U-bottom.

b. Inoculum Preparation:

  • Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a nephelometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

c. Plate Preparation and Inoculation:

  • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).

  • Leave one well free of the drug to serve as a positive growth control.

  • Inoculate each well with 100 µL of the final fungal inoculum suspension.

  • Incubate the plates at 35°C for 24-48 hours.

d. Reading and Interpreting Results:

  • After incubation, visually inspect the plates or use a microplate reader to determine the MIC.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well.[2][3]

Disk Diffusion Method for Yeasts

This method, adapted from CLSI M44 guidelines, provides a simpler and more cost-effective alternative to broth microdilution for routine testing.[5]

a. Media and Materials:

  • Mueller-Hinton Agar (MHA): Supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • This compound Paper Disks: Prepare sterile paper disks with a fixed concentration of this compound.

  • Sterile Swabs.

b. Inoculum Preparation:

  • Prepare the fungal inoculum as described in the broth microdilution protocol to a 0.5 McFarland standard.

c. Inoculation and Disk Application:

  • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 5-15 minutes.

  • Aseptically apply the this compound paper disk to the surface of the agar.

  • Incubate the plates at 35°C for 24 hours.

d. Reading and Interpreting Results:

  • After incubation, measure the diameter of the zone of inhibition around the disk in millimeters.

  • Interpretation of susceptible, intermediate, or resistant requires the establishment of clinical breakpoints, which are determined through extensive correlation of in vitro data with clinical outcomes.[3]

Mandatory Visualizations

Experimental Workflow for Broth Microdilution

G cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Fungal Isolate Subculture D Suspend Colonies in Saline A->D B Prepare this compound Stock G Serial Dilution of this compound in 96-Well Plate B->G C Prepare RPMI-1640 Medium F Dilute to Final Inoculum C->F C->G E Adjust to 0.5 McFarland D->E E->F H Inoculate Wells F->H G->H I Incubate at 35°C for 24-48h H->I J Read MIC Endpoint I->J

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Hypothetical Signaling Pathway Affected by this compound

G cluster_pathway Hypothetical Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_epoxidase Squalene Epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxidase->Lanosterol Lanosterol_demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Lanosterol_demethylase->Ergosterol P163_0892 This compound P163_0892->Lanosterol_demethylase

Caption: Hypothetical Inhibition of Ergosterol Biosynthesis by this compound.

References

Application Notes and Protocols for Assessing P163-0892 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a frequent event in various human cancers, making it a critical target for cancer therapy.[2][3] P163-0892 is a novel investigational agent designed to inhibit the mTOR pathway. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound, focusing on experimental design, data interpretation, and biomarker analysis. The protocols are intended for researchers, scientists, and drug development professionals.

1. Signaling Pathway and Experimental Workflow

To effectively assess the in vivo efficacy of this compound, it is crucial to understand its proposed mechanism of action within the mTOR signaling pathway and to follow a structured experimental workflow.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC mTORC2 mTORC2 Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Cell_Survival Cell Survival & Proliferation Akt_pS473->Cell_Survival P163_0892 This compound P163_0892->mTORC1 P163_0892->mTORC2

Caption: Proposed mechanism of this compound as a dual mTORC1/mTORC2 inhibitor.

InVivo_Workflow cluster_preclinical In Vivo Efficacy Assessment Workflow A 1. Animal Model Selection (e.g., Xenograft) B 2. Tumor Implantation & Growth to Palpable Size A->B C 3. Randomization & Grouping B->C D 4. This compound Administration (Vehicle Control) C->D E 5. Monitoring: - Tumor Volume - Body Weight - Clinical Signs D->E F 6. Pharmacodynamic Analysis (Tumor/Blood Collection) E->F G 7. Data Analysis & Efficacy Determination F->G

Caption: Experimental workflow for in vivo efficacy studies of this compound.

2. Experimental Protocols

2.1. Animal Model Selection

The choice of an appropriate animal model is critical for the successful evaluation of this compound. Human tumor xenograft models are commonly used.

  • Cell Lines: Select human cancer cell lines with a known dependence on the PI3K/Akt/mTOR pathway. For example, A549 non-small cell lung cancer cells can be used.[2]

  • Animals: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor xenografts.

  • Implantation: Subcutaneously implant tumor cells into the flank of the mice.

2.2. Drug Formulation and Administration

  • Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle might consist of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.

  • Administration: Administer this compound and vehicle control according to the study design. Dosing can be once daily (QD) or twice daily (BID).

2.3. In Vivo Efficacy Study Protocol

  • Tumor Implantation: Implant 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the right flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Group 1: Vehicle Control

    • Group 2: this compound (Dose 1)

    • Group 3: this compound (Dose 2)

    • Group 4: Positive Control (e.g., a known mTOR inhibitor)

  • Treatment: Administer the designated treatments for a specified period (e.g., 21 days).

  • Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record body weight twice weekly as a measure of general toxicity.

    • Observe the animals daily for any clinical signs of distress.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.

2.4. Pharmacodynamic (PD) Biomarker Analysis

To confirm that this compound is engaging its target in the tumor, a pharmacodynamic study should be conducted.

  • Study Design: Use a separate cohort of tumor-bearing mice.

  • Dosing: Administer a single dose of this compound or vehicle.

  • Sample Collection: Euthanize mice at various time points post-dose (e.g., 2, 8, and 24 hours) and collect tumor tissue and blood samples.

  • Western Blot Analysis: Prepare protein lysates from the tumor samples and perform Western blotting to assess the phosphorylation status of key mTOR pathway proteins. Probing for the following phosphoproteins is recommended for monitoring mTORC1 and mTORC2 activity[4]:

    • mTORC1 substrates: p-S6K1 (Thr389), p-4E-BP1 (Thr37/46)

    • mTORC2 substrate: p-Akt (Ser473)

    • Total levels of S6K1, 4E-BP1, and Akt should also be measured to ensure that changes in phosphorylation are not due to changes in total protein expression.

3. Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Antitumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-
This compoundX
This compoundY
Positive ControlZ

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Table 2: Pharmacodynamic Modulation by this compound in Tumor Tissue

Treatment GroupTime Post-Dose (h)% Inhibition of p-S6K1 (Thr389)% Inhibition of p-Akt (Ser473)
This compound (Dose Y)2
This compound (Dose Y)8
This compound (Dose Y)24

% Inhibition is calculated relative to the vehicle-treated control group.

Efficacy_Logic cluster_logic Logic for Efficacy Assessment A This compound Administration B Target Engagement (Inhibition of p-S6K, p-Akt) A->B C Pathway Inhibition (mTORC1/mTORC2) B->C D Biological Effect (Tumor Growth Inhibition) C->D F Positive Efficacy Assessment D->F E Acceptable Tolerability (Minimal Body Weight Loss) E->F

Caption: Logical flow for the assessment of this compound efficacy.

A comprehensive in vivo assessment of this compound requires a well-designed efficacy study in a relevant tumor model, coupled with robust pharmacodynamic analysis to confirm target engagement. The protocols outlined here provide a framework for generating the necessary data to evaluate the therapeutic potential of this compound. Key readouts for efficacy include significant tumor growth inhibition and dose-dependent modulation of mTOR pathway biomarkers, all within an acceptable tolerability profile. The inhibition of both mTORC1 and mTORC2 substrates would provide strong evidence for the dual inhibitory activity of this compound in vivo.[2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing P163-0892 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, P163-0892. Here you will find troubleshooting advice and detailed protocols to assist in the successful design and execution of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for determining the in vivo dosage of this compound?

The initial and most critical step is to establish the Maximum Tolerated Dose (MTD). The MTD is the highest dose of this compound that can be administered to your animal model without causing unacceptable toxicity.[1] This study is crucial for defining a safe dose range for subsequent efficacy studies.[1]

Q2: How should I select the starting dose for an MTD study with this compound?

The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to begin with a dose anticipated to yield a plasma concentration several times higher than the in vitro IC50 or EC50 values.[1] If you have prior data from similar compounds, allometric scaling can also be a useful tool for estimating a starting dose.

Q3: What parameters should be monitored during an MTD study?

Comprehensive monitoring is key to a successful MTD study. Key parameters to observe and record include:

  • Clinical Observations: Daily checks for any changes in behavior, appearance, and activity levels.

  • Body Weight: Measure body weight at least twice weekly to detect any significant weight loss, a common sign of toxicity.

  • Mortality and Morbidity: Record the incidence of any adverse events, including mortality.[1]

  • Hematology and Clinical Chemistry: At the end of the study, conduct blood analysis to assess organ function, particularly liver and kidney function.[1]

  • Histopathology: A microscopic examination of tissues can help identify any drug-induced pathologies.[1]

Q4: Once the MTD is established, how do I determine the optimal biological dose for efficacy studies?

After establishing the MTD, the next step is to conduct dose-response studies in a relevant disease model, such as a tumor xenograft model for an anti-cancer agent.[1] In these studies, several dose levels below the MTD are evaluated for their therapeutic effect to identify the optimal biological dose.[1]

Troubleshooting Guide

Issue 1: No observable therapeutic effect at the tested doses.

  • Question: Is this compound engaging its target at the administered dose?

    • Answer: It is essential to perform a pharmacodynamic (PD) study. This involves collecting tissue samples (e.g., tumor, relevant organs) at various time points after dosing and measuring a biomarker of target engagement. For instance, if this compound targets a kinase, you could measure the phosphorylation status of a downstream protein.[1]

  • Question: Is the dosing frequency sufficient to maintain target inhibition?

    • Answer: The pharmacokinetic (PK) profile of this compound will determine its half-life in vivo. If the compound is cleared rapidly, more frequent dosing may be necessary to maintain a therapeutic concentration. A PK study to determine exposure levels over time is highly recommended.

Issue 2: Unexpected toxicity observed at doses predicted to be safe.

  • Question: Is the toxicity caused by this compound or the vehicle?

    • Answer: Always include a vehicle-only control group in your studies. This will help you differentiate between toxicity caused by the formulation excipients and the compound itself.[1]

  • Question: Could there be off-target effects?

    • Answer: In vitro kinase profiling against a broad panel of kinases can help identify potential off-target activities that might be responsible for the in vivo toxicity.[1] If off-target effects are suspected, a careful re-evaluation of the dose and administration schedule is warranted.

Data Presentation

Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study Data for this compound
Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control8+5.2None0/8
108+4.8None0/8
308-2.1Mild lethargy in 2/8 animals0/8
608-8.5Moderate lethargy, ruffled fur in 6/8 animals1/8
1008-15.7Severe lethargy, hunched posture in 8/8 animals3/8

Based on this hypothetical data, the MTD might be estimated to be around 30 mg/kg.[1]

Table 2: Hypothetical Dose-Response Efficacy Study Data for this compound in a Xenograft Model
Dose Group (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Target Inhibition in Tumor (%)
Vehicle Control150000
5110026.735
1565056.778
3035076.792

This data suggests a dose-dependent anti-tumor effect that correlates with the inhibition of a key pharmacodynamic marker.[1]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice), typically 6-8 weeks old.[1]

  • Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, and 4-5 escalating dose levels of this compound).[1] A group size of 8-10 animals is recommended.

  • Dosing: Administer this compound and vehicle according to the planned route and schedule (e.g., daily oral gavage) for a predetermined period (e.g., 14 days).

  • Monitoring:

    • Record clinical observations daily.

    • Measure body weight at least twice a week.

    • Monitor for any signs of morbidity or mortality.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a necropsy and collect major organs for histopathological examination.

  • Data Analysis: Analyze the data on body weight changes, clinical observations, and any observed toxicities to determine the MTD.

Protocol 2: Tumor Growth Inhibition Efficacy Study
  • Cell Culture and Implantation: Culture the desired cancer cell line and implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the animals into different treatment groups (vehicle control and various doses of this compound below the MTD).

  • Treatment: Administer this compound or vehicle according to the determined schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers at least twice a week and calculate tumor volume.

  • Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, collect tumor tissue to analyze the levels of a biomarker to confirm target engagement.

  • Data Analysis: Compare the mean tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.

Visualizations

P163_0892_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation Survival Cell Survival Downstream_Effector->Survival P163_0892 This compound P163_0892->Target_Kinase

Caption: Hypothetical signaling pathway inhibited by this compound.

In_Vivo_Dosage_Optimization_Workflow Start Start: In Vitro Data (IC50) MTD_Study Maximum Tolerated Dose (MTD) Study Start->MTD_Study Dose_Response_Study Dose-Response Efficacy Study MTD_Study->Dose_Response_Study PK_PD_Study Pharmacokinetic/Pharmacodynamic (PK/PD) Study Dose_Response_Study->PK_PD_Study Optimal_Dose Optimal Biological Dose Selection PK_PD_Study->Optimal_Dose

Caption: General workflow for in vivo dosage optimization.

Troubleshooting_Decision_Tree Start In Vivo Study Issue Issue_Type What is the issue? Start->Issue_Type No_Efficacy Lack of Efficacy Issue_Type->No_Efficacy No Effect Toxicity Unexpected Toxicity Issue_Type->Toxicity Adverse Events Check_Target_Engagement Perform PD Study No_Efficacy->Check_Target_Engagement Check_PK Assess Pharmacokinetics No_Efficacy->Check_PK Check_Vehicle Include Vehicle Control Toxicity->Check_Vehicle Check_Off_Target In Vitro Profiling Toxicity->Check_Off_Target

Caption: Decision tree for troubleshooting common in vivo study issues.

References

Troubleshooting P163-0892 insolubility in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of P163-0892. Our goal is to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to the compound's solubility in culture media, to ensure the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Due to the hydrophobic nature of many complex organic compounds, it is recommended to first dissolve this compound in a small amount of a sterile, high-purity organic solvent such as dimethyl sulfoxide (DMSO).[1] For cell culture applications, the stock solution in DMSO should be serially diluted in the desired culture medium to achieve the final working concentration.[1] It is critical to ensure that the final concentration of the organic solvent in the culture medium is not toxic to the cells, typically below 0.5% for DMSO.[1][2]

Q2: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds.[2] Here are several strategies to address this:

  • Optimize Final Concentration: The final concentration of this compound in the media may be too high. It is crucial to determine the optimal and maximum soluble concentration for your specific cell line and experimental conditions.[3]

  • Improve Dilution Technique: When diluting the stock solution, add it to a smaller volume of media first, mix thoroughly, and then add this to the final volume. Avoid adding the stock solution directly to a large volume of media without rapid and adequate mixing.[3] Gentle vortexing immediately after adding the compound can also help ensure uniform dispersion.[2]

  • Pre-warm the Media: Gently warming the culture media to 37°C before adding the stock solution can sometimes improve the solubility of the compound.[2]

  • Consider Co-solvents: In some cases, using a water-miscible organic co-solvent in addition to DMSO, such as ethanol or propylene glycol, may improve the solubility of hydrophobic compounds in aqueous solutions.[2]

Q3: How can I determine the maximum soluble concentration of this compound in my specific culture medium?

You can perform a solubility test by preparing a series of dilutions of your this compound stock solution in your final assay medium.[1][2] Incubate these dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration similar to your planned experiment.[2][3] The highest concentration that remains clear and free of precipitates, as determined by visual inspection (and optionally by microscopy or turbidity measurement), is the maximum soluble concentration.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Issue Possible Cause Solution
This compound powder will not dissolve in the initial solvent. The compound is hydrophobic and has low solubility in aqueous buffers.1. Ensure you are using a recommended high-purity organic solvent like DMSO.[1]2. Gently vortex or sonicate the vial to aid dissolution.[1][3]3. When diluting the DMSO stock into aqueous media, add the stock to the media slowly while vortexing to prevent precipitation.[1]
Precipitation is observed after diluting the stock solution in culture media. The compound has exceeded its solubility limit in the aqueous medium.1. Decrease the final concentration of the compound in the culture medium.[1]2. If your experiment allows, increasing the percentage of serum in the medium can sometimes help keep hydrophobic compounds in solution.[1]3. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.[1]
Inconsistent experimental results. This could be due to incomplete dissolution or precipitation of the compound, leading to inaccurate dosing.1. Visually inspect your prepared solutions for any signs of precipitation before each experiment.2. Prepare fresh dilutions of the compound from the stock solution immediately before use.[4]3. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.

Hypothetical Solubility Data for this compound

The following table provides an example of solubility data for illustrative purposes. Actual solubility should be determined experimentally.

Solvent Solubility Notes
DMSO≥ 50 mg/mLPrepare stock solutions in this solvent.
Ethanol≤ 5 mg/mLMay be used as a co-solvent.[2]
WaterInsoluble[3]
PBS (pH 7.2)Insoluble
Culture Media (e.g., DMEM + 10% FBS)Dependent on final concentration and preparation method.Maximum soluble concentration should be determined empirically.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Aseptically add the calculated volume of high-purity DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.[3]

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2][3]

  • Visually inspect the solution to ensure there are no visible particles.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3][4]

  • Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol for Determining Maximum Soluble Concentration in Culture Media
  • Prepare a series of dilutions of the this compound DMSO stock solution in your chosen cell culture medium (e.g., with 10% FBS).

  • For each concentration, add the corresponding volume of the stock solution to the culture medium and mix immediately and thoroughly.[3]

  • Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period equivalent to your planned experiment.[3]

  • Visually inspect each sample for any signs of precipitation. This can be done by eye and confirmed with a light microscope.[2][3]

  • (Optional) For a more quantitative assessment, measure the turbidity of each dilution using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.[5]

  • The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in that specific medium under those conditions.[2][3]

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Precipitation of this compound in Culture Media Cause1 Poor Initial Dissolution Issue->Cause1 Cause2 High Final Concentration Issue->Cause2 Cause3 Improper Dilution Technique Issue->Cause3 Solution1 Use recommended solvent (DMSO). Sonicate if necessary. Cause1->Solution1 Solution2 Determine max soluble concentration. Lower the working concentration. Cause2->Solution2 Solution3 Pre-warm media. Add stock to small media volume first. Vortex immediately. Cause3->Solution3

Caption: Troubleshooting workflow for this compound precipitation in culture media.

SolubilityDeterminationWorkflow Start Prepare this compound Stock Solution in DMSO PrepareDilutions Prepare Serial Dilutions in Culture Medium Start->PrepareDilutions Incubate Incubate Under Experimental Conditions PrepareDilutions->Incubate Observe Visual Inspection for Precipitation (Eye and Microscope) Incubate->Observe Quantify Optional: Measure Turbidity (Spectrophotometer at 600 nm) Observe->Quantify Determine Identify Highest Concentration Without Precipitation Observe->Determine Quantify->Determine End Maximum Soluble Concentration Determined Determine->End

Caption: Experimental workflow for determining maximum soluble concentration.

References

P163-0892 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of compound P163-0892 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. In solution, stability is dependent on the solvent and storage temperature.

Q2: My this compound solution has turned yellow after several weeks of storage at 4°C. What does this indicate?

A color change in the solution may indicate degradation of the compound. It is recommended to perform a purity analysis, such as HPLC, to assess the integrity of this compound. For long-term storage in solution, aliquoting and storing at -80°C is advised to minimize degradation.

Q3: I am observing a decrease in the biological activity of this compound in my cell-based assays over time. What could be the cause?

A gradual loss of activity can be attributed to several factors, including compound degradation, repeated freeze-thaw cycles of stock solutions, or interactions with media components. It is crucial to use freshly prepared dilutions from a properly stored stock for consistent results.

Q4: Can I dissolve this compound in solvents other than DMSO?

While DMSO is the recommended solvent for initial stock solutions, this compound shows moderate solubility in ethanol and DMF. However, long-term stability in these solvents has not been as extensively characterized as in DMSO. Preliminary stability tests are recommended if alternative solvents are to be used for extended periods.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Media

Symptom: A precipitate is observed after diluting the this compound DMSO stock solution into aqueous cell culture media or buffer.

Possible Causes:

  • Low Solubility: this compound has limited solubility in aqueous solutions.

  • High Final Concentration: The final concentration of this compound in the aqueous medium exceeds its solubility limit.

  • Solvent Shock: Rapid dilution of the DMSO stock into an aqueous buffer can cause the compound to crash out of solution.

Solutions:

  • Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific aqueous medium through a solubility test.

  • Serial Dilutions: Perform serial dilutions in the aqueous medium to avoid abrupt changes in solvent polarity.

  • Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid in dissolution. Be cautious with sonication as it can generate heat and potentially degrade the compound.

  • Use of Pluronic F-68: For cell-based assays, the addition of a small amount (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can help maintain solubility.

Issue 2: Inconsistent Experimental Results

Symptom: High variability in the measured activity or effect of this compound between experiments conducted on different days.

Possible Causes:

  • Stock Solution Degradation: The stock solution of this compound may be degrading over time, especially if not stored properly.

  • Inaccurate Pipetting: Inconsistent pipetting of the viscous DMSO stock solution can lead to variations in the final concentration.

  • Cell Passage Number: The responsiveness of cells to this compound may change with increasing passage number.

Solutions:

  • Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.

  • Proper Pipetting Technique: Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO stock solutions.

  • Standardize Cell Culture: Use cells within a defined passage number range for all experiments to ensure consistent biological responses.

  • Include a Positive Control: Use a known stable agonist/antagonist for the target pathway as a positive control to monitor assay performance.

Data on this compound Stability

The stability of this compound in DMSO was assessed over 12 weeks under different storage conditions. Purity was measured by HPLC.

Storage ConditionSolventWeek 1Week 4Week 8Week 12
-80°C DMSO>99%>99%>99%>99%
-20°C DMSO>99%98.5%97.2%96.0%
4°C DMSO98.1%95.3%91.5%87.4%
Room Temperature DMSO96.5%88.2%79.1%68.3%

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

Objective: To determine the purity of this compound and detect any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Method:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Dilute the stock solution to 100 µg/mL with 50:50 ACN:water.

  • Prepare mobile phase A: 0.1% TFA in water.

  • Prepare mobile phase B: 0.1% TFA in ACN.

  • Set up the HPLC system with a C18 column.

  • Inject 10 µL of the diluted sample.

  • Run a gradient elution from 10% to 90% mobile phase B over 20 minutes.

  • Monitor the absorbance at the λmax of this compound.

  • Calculate the purity by integrating the peak area of this compound relative to the total peak area.

Protocol 2: Long-Term Cell-Based Activity Assay

Objective: To assess the biological activity of this compound over an extended experimental duration.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Assay-specific reagents (e.g., luciferase substrate, antibodies)

  • Positive and negative controls

Method:

  • Plate cells at a predetermined density and allow them to adhere overnight.

  • Prepare fresh serial dilutions of this compound in complete cell culture medium from a single-use aliquot of the stock solution.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Include vehicle control (DMSO) and a positive control.

  • Incubate the cells for the desired long-term duration (e.g., 72 hours, 1 week), replacing the medium with freshly prepared compound dilutions every 48-72 hours.

  • At the end of the incubation period, perform the specific assay readout (e.g., measure cell viability, reporter gene expression, or protein phosphorylation).

  • Plot the dose-response curve and calculate the EC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Instability start Experiment Shows Inconsistent Results or Loss of Activity check_storage Verify Storage Conditions of this compound Stock start->check_storage check_handling Review Solution Preparation and Handling Procedures check_storage->check_handling run_qc Perform HPLC Purity Analysis on Stock check_handling->run_qc pass Purity >95%? run_qc->pass fail Purity <95% run_qc->fail Purity <95% new_stock Prepare Fresh Stock Solution new_stock->run_qc optimize_assay Re-optimize Assay Conditions stable Activity Restored optimize_assay->stable unstable Issue Persists optimize_assay->unstable pass->optimize_assay fail->new_stock

Caption: Troubleshooting workflow for this compound stability issues.

G cluster_1 Hypothetical Signaling Pathway of this compound P163_0892 This compound Receptor Target Receptor P163_0892->Receptor Activates Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces

Caption: Hypothetical signaling cascade initiated by this compound.

How to prevent P163-0892 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of P163-0892 degradation in solution. The following information is based on established principles of small molecule stability and best practices in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of small molecules like this compound in solution can be influenced by several factors. The most common causes of degradation include environmental factors such as temperature, light, and oxygen, as well as drug-related factors.[1][2][3] The pH of the solution is also a critical factor that can significantly impact the stability of the compound.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The pH of a solution can dramatically influence the rate of degradation for many small molecules.[1][2][4] For instance, some compounds undergo hydrolysis at acidic or basic pH, while others may be more stable within a specific pH range. It is crucial to determine the optimal pH for this compound stability through experimental studies. The use of buffers, such as citrate, acetate, and phosphate, can help maintain a stable pH for liquid formulations.[3]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be stored under controlled conditions. This typically involves protection from light, storage at reduced temperatures, and in some cases, under an inert atmosphere to prevent oxidation.[1][2][3] Always refer to the product-specific guidelines for optimal storage temperatures. Refrigerators should maintain a temperature between 2°C and 8°C (36°F and 46°F), while freezers should be between -50°C and -15°C (-58°F and +5°F).[5][6]

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the solvent system can affect the stability of a compound. For example, aqueous solutions can lead to hydrolysis for susceptible molecules.[3] The solubility of this compound in different solvents should be carefully considered, as poor solubility can sometimes be linked to stability issues.[7] It is advisable to consult literature on similar compounds or conduct vehicle stability studies.

Troubleshooting Guides

Problem: I am observing a change in the color of my this compound solution.

  • Possible Cause: Color change can be an indication of chemical degradation, potentially due to oxidation or photolysis.[3]

  • Troubleshooting Steps:

    • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

    • If oxidation is suspected, prepare fresh solutions and consider purging with an inert gas like nitrogen or argon.

    • Review the storage conditions to ensure the temperature is within the recommended range. High temperatures can accelerate chemical reactions.[3]

Problem: My experimental results with this compound are inconsistent.

  • Possible Cause: Inconsistent results may stem from the degradation of this compound in the experimental medium.

  • Troubleshooting Steps:

    • Perform a stability study of this compound in your specific experimental buffer and at the working temperature.

    • Prepare fresh solutions of this compound for each experiment to minimize the impact of long-term storage in solution.

    • Ensure the pH of your experimental medium is compatible with the stability profile of this compound.

Data on Factors Affecting Small Molecule Stability

The following table summarizes the general impact of various factors on the stability of small molecules in solution, which can be applied to this compound.

FactorPotential Impact on StabilityMitigation Strategies
Temperature Increased temperature generally accelerates degradation kinetics.[1][3]Store solutions at recommended refrigerated or frozen temperatures. Avoid repeated freeze-thaw cycles.
pH Can lead to acid or base-catalyzed hydrolysis or other degradation reactions.[4][8]Determine the optimal pH for stability and use appropriate buffer systems.
Light (UV/Visible) Can induce photolytic degradation.[1][3]Store solutions in light-protecting containers (e.g., amber vials).
Oxygen Can cause oxidative degradation.[2][3]Prepare solutions in degassed solvents; store under an inert atmosphere (e.g., nitrogen, argon).
Solvent The type of solvent can influence degradation pathways (e.g., hydrolysis in aqueous solutions).[9]Select a solvent system where the compound exhibits good stability.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to identify the potential degradation pathways of this compound under stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 N HCl.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 N NaOH.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and identify any degradation products.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA P163_0892 This compound P163_0892->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.

Experimental_Workflow start Start: Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze via HPLC/LC-MS sampling->analysis data Quantify this compound & Degradants analysis->data end End: Determine Stability Profile data->end

Caption: Workflow for assessing the solution stability of this compound.

Troubleshooting_Logic rect_node rect_node start Inconsistent Results? check_solution Is the solution freshly prepared? start->check_solution yes_fresh yes_fresh check_solution->yes_fresh no_fresh No check_solution->no_fresh check_conditions Are storage conditions optimal? yes_fresh->check_conditions Yes yes_fresh->check_conditions yes_optimal yes_optimal check_conditions->yes_optimal no_optimal No check_conditions->no_optimal prepare_fresh Prepare fresh solution and repeat experiment no_fresh->prepare_fresh run_stability Run in-experiment stability check yes_optimal->run_stability Yes yes_optimal->run_stability adjust_storage Adjust storage (temp, light) and repeat no_optimal->adjust_storage

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

P163-0892 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal compound P163-0892.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary activity?

This compound is a small molecule compound identified as a potent and selective antifungal agent.[1][2][3][4][5] Its primary activity is against Cryptococcus species, including Cryptococcus neoformans and Cryptococcus gattii, which are responsible for causing cryptococcosis, a potentially fatal fungal infection, particularly in immunocompromised individuals.[4][5]

Q2: What is the molecular target of this compound?

The specific molecular target of this compound in Cryptococcus species has not been publicly disclosed in the available scientific literature. While it exhibits potent fungicidal activity, the precise mechanism of action remains proprietary or is still under investigation.

Q3: What is known about the off-target effects of this compound in mammalian cells?

Published studies indicate that this compound has low cytotoxicity against various human cell lines at concentrations effective against Cryptococcus.[2][3][4][5] However, comprehensive off-target profiling studies, such as kinome-wide screening or chemoproteomic analyses, have not been reported in the public domain. Therefore, a detailed understanding of its potential off-target effects is limited. Researchers should exercise caution and perform their own assessments for off-target activities in their specific cellular models.

Q4: Is this compound cytotoxic to human cells?

In vitro studies have shown that this compound has low cytotoxicity against human cell lines, including Caco-2 (intestinal epithelial cells) and HUVEC (endothelial cells), as well as rabbit erythrocytes.[2][3] The IC50 values for these cell lines are significantly higher than the minimum inhibitory concentrations (MICs) observed for Cryptococcus species, suggesting a favorable selectivity index.

Q5: Can this compound be used in combination with other antifungal agents?

Yes, in vitro studies have demonstrated a synergistic effect when this compound is used in combination with fluconazole against Cryptococcus species.[4][5] This suggests that combination therapy could be a potential strategy to enhance efficacy and combat drug resistance.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vitro studies.

Table 1: Antifungal Activity of this compound against Cryptococcus Species

Fungal SpeciesAssay MethodParameterValue (µg/mL)Reference
Cryptococcus neoformansBroth MicrodilutionMIC< 1[4][5]
Cryptococcus gattiiBroth MicrodilutionMIC< 1[4][5]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineOrganismAssayParameterValue (µg/mL)Reference
Caco-2HumanCCK-8IC50> 256[2][3]
HUVECHumanCCK-8IC50> 64
ErythrocytesRabbitHemolysis AssayIC50> 256[2][3]

Troubleshooting Guides

Antifungal Susceptibility Testing (Broth Microdilution)

Issue: High Variability in Minimum Inhibitory Concentration (MIC) Values

  • Possible Cause 1: Inoculum Preparation. Inconsistent inoculum density can significantly affect MIC results.

    • Troubleshooting:

      • Ensure a standardized protocol for inoculum preparation, such as using a spectrophotometer to adjust the turbidity of the fungal suspension to a 0.5 McFarland standard.

      • Perform colony counts on a subset of the inoculum to verify the cell density.

  • Possible Cause 2: Media Composition. The composition of the RPMI-1640 medium can influence fungal growth and drug activity.

    • Troubleshooting:

      • Use a consistent source and lot of RPMI-1640.

      • Ensure the medium is buffered correctly, typically with MOPS, to maintain a stable pH of 7.0.

  • Possible Cause 3: Incubation Conditions. Variations in incubation time and temperature can lead to inconsistent results.

    • Troubleshooting:

      • Adhere strictly to the recommended incubation time (typically 48-72 hours for Cryptococcus).

      • Ensure the incubator maintains a stable temperature of 35°C.

Issue: No Fungal Growth in Control Wells

  • Possible Cause 1: Inoculum Viability. The fungal isolate may have lost viability.

    • Troubleshooting:

      • Streak the isolate from the frozen stock onto a fresh agar plate to ensure robust growth before starting the liquid culture for the MIC assay.

  • Possible Cause 2: Contamination. The culture may be contaminated with bacteria or other fungi that inhibit the growth of Cryptococcus.

    • Troubleshooting:

      • Visually inspect the culture for signs of contamination.

      • Use aseptic techniques throughout the experimental procedure.

Mammalian Cell Cytotoxicity Assay (CCK-8/MTT)

Issue: High Background Absorbance in Wells without Cells

  • Possible Cause 1: Media Components. Phenol red in the culture medium can interfere with the absorbance reading.

    • Troubleshooting:

      • Use phenol red-free medium for the assay.

      • If phenol red-containing medium is used, ensure that the background absorbance from the medium alone is subtracted from all experimental wells.

  • Possible Cause 2: Compound Interference. this compound itself might absorb light at the wavelength used for the assay.

    • Troubleshooting:

      • Run a control plate with the compound in cell-free medium to determine if it contributes to the absorbance reading. Subtract this value from the readings of the treated cells.

Issue: Inconsistent Cell Viability Readings

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent numbers of cells seeded per well will lead to variable results.

    • Troubleshooting:

      • Ensure the cell suspension is homogenous before and during seeding by gentle pipetting.

      • Use a multichannel pipette for seeding to improve consistency across the plate.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and viability.

    • Troubleshooting:

      • Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium to minimize evaporation from the inner wells.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Protocol for Cryptococcus

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.

  • Inoculum Preparation:

    • Subculture Cryptococcus isolates on Sabouraud dextrose agar at 35°C for 48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm).

    • Dilute the standardized suspension 1:1000 in RPMI-1640 medium buffered with MOPS to a final concentration of approximately 1-5 x 10³ CFU/mL.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

    • Incubate the plate at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well, determined visually or by reading the absorbance at 490 nm.

Cytotoxicity Assay: CCK-8 Protocol
  • Cell Seeding:

    • Harvest and count mammalian cells (e.g., Caco-2, HUVEC).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include a solvent control (e.g., DMSO) at the same concentration as in the highest compound concentration well.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the solvent control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

experimental_workflow_antifungal cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout cryptococcus Cryptococcus Culture inoculum Prepare Inoculum cryptococcus->inoculum p163 This compound Stock dilution Serial Dilution of this compound p163->dilution media RPMI-1640 Medium media->inoculum media->dilution plate 96-well Plate Inoculation inoculum->plate dilution->plate incubation Incubate at 35°C plate->incubation mic Determine MIC incubation->mic

Caption: Workflow for Antifungal Susceptibility Testing.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout cells Mammalian Cell Culture seeding Cell Seeding in 96-well Plate cells->seeding p163_cyto This compound Stock treatment Compound Treatment p163_cyto->treatment seeding->treatment incubation_cyto Incubate at 37°C treatment->incubation_cyto cck8 Add CCK-8 Reagent incubation_cyto->cck8 read Measure Absorbance cck8->read ic50 Calculate IC50 read->ic50

Caption: Workflow for Mammalian Cell Cytotoxicity Assay.

logical_relationship P163 This compound Cryptococcus Cryptococcus spp. P163->Cryptococcus On-Target Mammalian Mammalian Cells P163->Mammalian Off-Target Potential Antifungal Antifungal Activity (Low MIC) Cryptococcus->Antifungal Cytotoxicity Low Cytotoxicity (High IC50) Mammalian->Cytotoxicity Selectivity High Selectivity Index Antifungal->Selectivity Cytotoxicity->Selectivity

Caption: this compound Selectivity Profile.

References

Improving the bioavailability of P163-0892 for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel anti-Cryptococcus agent, P163-0892. The following information is designed to address common challenges encountered during the formulation and administration of this compound for animal studies, with a focus on improving its bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My formulation of this compound is cloudy and appears to have precipitated. What are the potential causes and solutions?

A1: This is a common issue for compounds with poor aqueous solubility. Precipitation can lead to inaccurate dosing and low bioavailability.

Troubleshooting Steps:

  • Review Solubility Data: If available, review the solubility data for this compound in various vehicles. If not, empirical testing with small aliquots is recommended.

  • Optimize the Formulation: For poorly water-soluble compounds like this compound may be, several strategies can enhance solubility and stability. Consider the following approaches, summarized in the table below.[1][2][3]

Q2: I am observing high variability in the plasma concentrations of this compound between my study animals. What could be the cause?

A2: High variability in plasma concentrations is often linked to inconsistent oral gavage technique, formulation instability, or physiological differences in the animals.

Troubleshooting Steps:

  • Standardize Administration Technique: Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize variability in administration.

  • Ensure Formulation Homogeneity: Prepare fresh formulations daily and ensure they are homogenous before each administration by vortexing or stirring.

  • Control for Physiological Factors: Standardize the fasting and feeding schedule for the animals in the study, as the presence of food can affect drug absorption.

Q3: What are some common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][3][4][5] These methods aim to increase the dissolution rate and/or the absorption of the drug in the gastrointestinal tract.

Table 1: Formulation Strategies for Poorly Soluble Compounds
StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, PEG300) to dissolve the compound before diluting with an aqueous vehicle.Simple and widely used for preclinical studies.Can cause toxicity or off-target effects at high concentrations.
Surfactants Using agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound.Can significantly increase solubility and stability.Potential for toxicity and alteration of biological barriers.
Lipid-Based Formulations Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).Can improve oral bioavailability by enhancing absorption.Complex formulations that may require specialized equipment.
Nanosuspensions Reducing the particle size of the compound to the nanometer range to increase surface area and dissolution rate.Can significantly improve bioavailability.Requires specialized equipment for production and characterization.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage

This protocol describes the preparation of a simple co-solvent-based formulation suitable for initial in vivo screening of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • On the day of dosing, weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, and 5% Tween 80. Vortex until fully homogenous.

  • Add the vehicle solution to the this compound powder to achieve the desired initial concentration. Vortex for 5-10 minutes until the powder is completely dissolved.

  • Slowly add the sterile saline (45% of the final volume) to the dissolved drug concentrate while vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.

  • Administer to mice via oral gavage at a volume of 10 mL/kg.

  • The vehicle control group should receive the same formulation without the active agent.

Visualizations

Diagram 1: Decision Tree for Troubleshooting Poor Bioavailability

G cluster_0 Troubleshooting Workflow start Poor Bioavailability Observed formulation_check Check Formulation (Precipitation, Inhomogeneity) start->formulation_check formulation_stable Formulation Stable? formulation_check->formulation_stable admin_check Review Administration Technique admin_consistent Administration Consistent? admin_check->admin_consistent formulation_stable->admin_check Yes optimize_formulation Optimize Formulation (See Table 1) formulation_stable->optimize_formulation No retrain_personnel Retrain Personnel admin_consistent->retrain_personnel No re_evaluate Re-evaluate Bioavailability admin_consistent->re_evaluate Yes optimize_formulation->re_evaluate retrain_personnel->re_evaluate

Caption: A workflow for troubleshooting poor bioavailability in animal studies.

Diagram 2: General Experimental Workflow for In Vivo Efficacy Study

G cluster_workflow Experimental Workflow formulation 1. This compound Formulation (e.g., Co-solvent method) animal_model 2. Animal Model Infection (e.g., Cryptococcus neoformans) formulation->animal_model dosing 3. Drug Administration (e.g., Oral Gavage) animal_model->dosing monitoring 4. Monitor Animal Health & Fungal Burden dosing->monitoring data_analysis 5. Data Analysis (Survival, CFU counts) monitoring->data_analysis results 6. Evaluate Efficacy data_analysis->results

Caption: A typical workflow for an in vivo efficacy study of this compound.

References

Addressing variability in P163-0892 MIC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P163-0892 and experiencing variability in Minimum Inhibitory Concentration (MIC) results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of variability in this compound MIC results?

A1: The most common cause of variability in MIC assays is related to the experimental conditions rather than the compound itself. The inoculum size, or the number of bacteria used in the test, is a critical factor that can significantly impact the MIC value.[1][2][3] Other common sources of variability include incubation time and temperature, the composition of the growth medium, and the type of microplate used for the assay.[4][5][6]

Q2: How does the inoculum size affect the MIC of this compound?

A2: An inoculum size that is too high can lead to an artificially elevated MIC value for this compound, a phenomenon known as the "inoculum effect".[1][2][3] Conversely, an inoculum that is too low may result in an underestimation of the true MIC. It is crucial to standardize the inoculum preparation to ensure consistent and reproducible results.

Q3: Can the type of media used influence the MIC results for this compound?

A3: Yes, the composition of the culture medium can significantly affect the activity of antimicrobial compounds and therefore the MIC results.[4] For example, some compounds may bind to components in the media, reducing their effective concentration. It is recommended to use standard, recommended media such as Mueller-Hinton Broth (MHB) for most bacteria unless the specific strain requires a specialized medium.[7][8]

Q4: Is this compound prone to binding to plastics, and could this affect my MIC results?

A4: While there is no specific data on this compound, some antimicrobial agents, particularly lipophilic compounds, can adsorb to the surface of standard polystyrene microplates.[6] This can reduce the effective concentration of the compound in the well and lead to higher, more variable MIC values. If you suspect this is an issue, consider using low-binding microplates. For some compounds, the addition of a surfactant like Polysorbate-80 (Tween 80) to the medium can prevent this issue.[9][10]

Q5: How long should I incubate my MIC assay for this compound?

A5: The incubation time is a critical parameter that needs to be standardized. Generally, for most common bacteria, an incubation period of 16-20 hours is recommended.[8] Shorter or longer incubation times can lead to variable results.[5] For slow-growing organisms, the incubation time will need to be extended, and this should be consistent across all experiments.

Troubleshooting Guide

Issue 1: Inconsistent MIC values for this compound between experiments.

This is a common issue that can often be resolved by carefully reviewing and standardizing your experimental protocol.

Potential Cause Troubleshooting Step
Inoculum Size Variation Ensure a standardized and reproducible method for preparing your bacterial inoculum. This typically involves adjusting the turbidity of a bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Always verify the inoculum concentration through plating and colony counting.[1][2][3]
Incubation Time/Temperature Fluctuation Use a calibrated incubator and ensure the incubation time is consistent for all experiments. Minor variations in temperature or time can affect bacterial growth and, consequently, the MIC value.[4][5]
Media Composition Variability Prepare media from a single lot of dehydrated powder if possible. If supplementing the media, ensure the supplements are added at the same concentration in every experiment.[4][7]
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure proper mixing at each step to avoid concentration errors.
Microplate Type If you suspect this compound is binding to the microplates, try using low-binding plates or adding a surfactant like 0.002% Polysorbate-80 to the broth.[6][9][10]
Issue 2: No bacterial growth in the positive control well.

This indicates a problem with the bacteria or the growth conditions, not with this compound.

Potential Cause Troubleshooting Step
Inactive Bacterial Culture Use a fresh, actively growing bacterial culture for your inoculum preparation.
Incorrect Media Ensure you are using the appropriate growth medium for the bacterial strain you are testing.[7][11]
Incubator Malfunction Verify the temperature and CO2 levels (if required) of your incubator.
Issue 3: "Skipped" wells, where growth is observed at a higher concentration of this compound but not at a lower concentration.

This is often due to technical errors during the assay setup.

Potential Cause Troubleshooting Step
Cross-contamination Be careful to avoid cross-contaminating wells during pipetting. Use fresh pipette tips for each well.
Inaccurate Serial Dilutions Review your serial dilution technique. Ensure thorough mixing at each dilution step. It may be beneficial to prepare a fresh stock solution of this compound.[7]
Precipitation of this compound Visually inspect the wells for any signs of compound precipitation. If this compound is not fully soluble in the test medium, this can lead to inconsistent results. Consider using a different solvent or a lower starting concentration.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This is a generalized protocol and may need to be optimized for your specific bacterial strain and laboratory conditions.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plate:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution, appropriately diluted in MHB, to the first well.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (containing MHB and bacteria but no this compound).

    • Well 12 should serve as a sterility control (containing only MHB).

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the prepared bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Troubleshooting Workflow for Inconsistent MIC Results

MIC_Troubleshooting_Workflow start Inconsistent MIC Results Observed check_protocol Review Experimental Protocol start->check_protocol check_inoculum Verify Inoculum Preparation and Concentration check_protocol->check_inoculum check_media Examine Media Preparation and Composition check_inoculum->check_media Inoculum OK implement_changes Implement Corrective Actions and Re-run Assay check_inoculum->implement_changes Issue Found check_incubation Confirm Incubation Time and Temperature check_media->check_incubation Media OK check_media->implement_changes Issue Found check_compound Assess this compound Stock Solution and Dilutions check_incubation->check_compound Incubation OK check_incubation->implement_changes Issue Found check_materials Evaluate Microplates and Pipettes check_compound->check_materials Compound OK check_compound->implement_changes Issue Found check_materials->implement_changes Materials OK check_materials->implement_changes Issue Found consistent_results Consistent MIC Results Achieved implement_changes->consistent_results

Caption: A workflow diagram for troubleshooting inconsistent MIC results.

Hypothetical Signaling Pathway for this compound

Disclaimer: The following is a hypothetical signaling pathway for illustrative purposes only, as the mechanism of action for this compound is unknown.

Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell P163_0892 This compound Target_Protein Target Protein (e.g., DNA Gyrase) P163_0892->Target_Protein Inhibits DNA_Replication DNA Replication Target_Protein->DNA_Replication Cell_Death Cell Death Target_Protein->Cell_Death Leads to Cell_Division Cell Division DNA_Replication->Cell_Division

Caption: A hypothetical signaling pathway for this compound.

References

P163-0892 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: P163-0892

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of the experimental ASRK3 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 3 (ASRK3). By binding to the ATP pocket of ASRK3, it prevents the phosphorylation of its downstream target, Pro-Apoptotic Factor X (PAFX). This inhibition blocks the translocation of phosphorylated PAFX to the nucleus, thereby preventing the initiation of the stress-induced apoptotic cascade.

Q2: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to dilute the DMSO stock solution in the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: What are the known off-target effects of this compound?

While this compound is highly selective for ASRK3, minor off-target activity has been observed at concentrations exceeding 10 µM against other kinases in the same family. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable inhibition of apoptosis Incorrect dosage: The concentration of this compound may be too low.Perform a dose-response experiment starting from 10 nM to 10 µM to determine the optimal inhibitory concentration for your cell model.
Cell line insensitivity: The cell line may not rely on the ASRK3 pathway for stress-induced apoptosis.Confirm the expression of ASRK3 and PAFX in your cell line using Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to ASRK3 inhibition.
Compound degradation: Improper storage or handling may have led to the degradation of this compound.Use a fresh vial of the compound and prepare new stock solutions. Ensure proper storage at -20°C (lyophilized) or -80°C (in DMSO).
High levels of cell death in control groups Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%. Prepare a vehicle-only control to assess solvent toxicity.
Contamination: The cell culture may be contaminated.Inspect the cell culture for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh stock of cells.
Inconsistent results between experiments Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent concentrations can lead to inconsistent results.Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation.
Cell passage number: The phenotype and signaling responses of cells can change with high passage numbers.Use cells within a consistent and low passage number range for all experiments.

Quantitative Data

Table 1: In Vitro Potency of this compound

Assay Type Target IC50 (nM)
Biochemical AssayASRK315.2
Cell-Based AssayASRK378.5

Table 2: Recommended Working Concentrations

Application Concentration Range
Western Blot100 nM - 1 µM
Immunofluorescence50 nM - 500 nM
In vivo studies1 mg/kg - 10 mg/kg

Experimental Protocols

Protocol: Western Blot for ASRK3 Pathway Inhibition

  • Cell Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours. Induce cellular stress using a known ASRK3 activator (e.g., 100 µM H2O2) for the final 30 minutes of incubation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-PAFX, total PAFX, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Stress_Induced_Apoptotic_Pathway Stressor Cellular Stressor (e.g., Oxidative Stress) ASRK3 ASRK3 Stressor->ASRK3 PAFX PAFX ASRK3->PAFX P P163_0892 This compound P163_0892->ASRK3 pPAFX p-PAFX Nucleus Nucleus pPAFX->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis

Caption: this compound inhibits ASRK3-mediated apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture (Adherent Cells) start->cell_culture treatment Treatment with This compound & Stressor cell_culture->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer PVDF Transfer sds_page->transfer immunoblot Immunoblotting (p-PAFX, PAFX, GAPDH) transfer->immunoblot detection ECL Detection immunoblot->detection end End detection->end

Caption: Western blot workflow for ASRK3 pathway analysis.

Overcoming limitations of P163-0892 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "P163-0892" is treated as a hypothetical novel antifolate agent for the purposes of this guide, as no specific information for a compound with this designation is publicly available. The troubleshooting advice, protocols, and data presented are based on known challenges and methodologies associated with the preclinical development of antifolate drugs.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel antifolate agent. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. By inhibiting DHFR, this compound disrupts the synthesis of nucleotides, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Q2: What are the common preclinical models used to evaluate this compound?

A2: Preclinical evaluation of this compound typically involves both in vitro and in vivo models. In vitro studies utilize a panel of cancer cell lines to determine the compound's potency (IC50) and spectrum of activity. In vivo studies commonly employ xenograft models, where human cancer cell lines are implanted into immunocompromised mice, or syngeneic models, which use murine tumor cells in immunocompetent mice to also assess the interaction with the immune system.

Q3: What are the known limitations of preclinical models for antifolate drugs like this compound?

A3: Preclinical models, while essential, have inherent limitations. A significant challenge is the translation of findings from animal models to human patients.[1][2] Differences in drug metabolism and physiology between species can affect efficacy and toxicity.[2] Furthermore, the controlled environment of preclinical studies does not fully replicate the complexity and heterogeneity of human tumors and their microenvironment.[1]

Troubleshooting Guide

Issue 1: Higher than expected IC50 values in specific cell lines.

Possible Cause 1: Intrinsic Resistance.

  • Explanation: The cell line may have inherent resistance mechanisms to antifolate drugs. This can include overexpression of the target enzyme DHFR, reduced expression of the drug transporter (e.g., Reduced Folate Carrier 1, RFC1), or mutations in the target enzyme that reduce drug binding.

  • Troubleshooting Steps:

    • Verify Target Expression: Quantify the protein levels of DHFR and RFC1 in the cell line using Western blotting or flow cytometry.

    • Sequence the Target Gene: Sequence the DHFR gene in the resistant cell line to check for mutations.

    • Assess Drug Accumulation: Use a radiolabeled version of this compound or a fluorescent analog to measure intracellular drug accumulation.

Possible Cause 2: Experimental Issues.

  • Explanation: Inaccurate cell seeding density, incorrect drug concentration, or issues with the viability assay can lead to misleading IC50 values.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your assay duration.

    • Confirm Drug Concentration: Verify the concentration of your this compound stock solution using a spectrophotometer or HPLC.

    • Use a Control Compound: Include a known antifolate drug, such as methotrexate, as a positive control in your experiments.

Issue 2: Lack of in vivo efficacy despite promising in vitro data.

Possible Cause 1: Poor Pharmacokinetics (PK).

  • Explanation: this compound may have poor absorption, rapid metabolism, or rapid clearance in the animal model, preventing it from reaching therapeutic concentrations in the tumor tissue.

  • Troubleshooting Steps:

    • Conduct a PK Study: Perform a pharmacokinetic study to determine the concentration of this compound in the plasma and tumor tissue over time.

    • Modify Dosing Regimen: Based on the PK data, adjust the dose, frequency, or route of administration.

    • Consider Formulation Changes: Investigate different formulations to improve the solubility and bioavailability of this compound.

Possible Cause 2: Development of Acquired Resistance.

  • Explanation: The tumor cells may develop resistance to this compound during the course of the treatment. Mechanisms of acquired resistance are often similar to intrinsic resistance.

  • Troubleshooting Steps:

    • Analyze Resistant Tumors: At the end of the in vivo study, excise the tumors and analyze them for changes in the expression of DHFR, RFC1, and other potential resistance markers.

    • Establish a Resistant Cell Line: Culture cells from the resistant tumors to establish a this compound-resistant cell line for further mechanistic studies.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in a Panel of Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer15
PC-9Non-Small Cell Lung Cancer25
PC-9/PEM-RPemetrexed-Resistant NSCLC>1000
MOLT-4T-cell Acute Lymphoblastic Leukemia8
CEMT-cell Acute Lymphoblastic Leukemia12
CEM/P-RPralatrexate-Resistant T-ALL>1000

Table 2: In Vivo Efficacy of this compound in an A549 Xenograft Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
Vehicle Control-0
This compound10 mg/kg, daily45
This compound20 mg/kg, daily78
Methotrexate20 mg/kg, daily65

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for DHFR and RFC1 Expression
  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHFR (1:1000), RFC1 (1:500), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Folate_Metabolism_and_P163_0892_Action cluster_0 Extracellular cluster_1 Intracellular Folate Folate RFC1 RFC1 Folate->RFC1 Uptake Folate_in Folate DHF Dihydrofolate (DHF) Folate_in->DHF DHFR DHFR DHF->DHFR Reduction THF Tetrahydrofolate (THF) Nucleotide_Syn Nucleotide Synthesis THF->Nucleotide_Syn DNA_Rep DNA Replication Nucleotide_Syn->DNA_Rep DHFR->THF P163_0892 This compound P163_0892->DHFR Inhibition RFC1->Folate_in

Caption: this compound inhibits DHFR in the folate pathway.

Experimental_Workflow_Resistance Start In Vitro High IC50 Hypothesis Resistance Mechanism? Start->Hypothesis Target_Expression Western Blot: DHFR, RFC1 Hypothesis->Target_Expression Target_Mutation Sequencing: DHFR gene Hypothesis->Target_Mutation Drug_Uptake Drug Accumulation Assay Hypothesis->Drug_Uptake Analyze_Results Identify Cause? Target_Expression->Analyze_Results Target_Mutation->Analyze_Results Drug_Uptake->Analyze_Results Conclusion_Resistance Confirm Resistance Mechanism Analyze_Results->Conclusion_Resistance Yes Conclusion_Other Investigate Other Factors Analyze_Results->Conclusion_Other No

Caption: Workflow for investigating in vitro resistance.

Troubleshooting_In_Vivo Start Poor In Vivo Efficacy Check_PK Adequate Drug Exposure? Start->Check_PK PK_Study Perform PK Study Check_PK->PK_Study No Check_Resistance Acquired Resistance? Check_PK->Check_Resistance Yes Modify_Dosing Optimize Dosing Regimen PK_Study->Modify_Dosing Analyze_Tumors Analyze Resistant Tumors Check_Resistance->Analyze_Tumors Yes Other_Factors Consider other factors: Tumor microenvironment, metabolism. Check_Resistance->Other_Factors No Confirm_Resistance Identify Resistance Mechanism Analyze_Tumors->Confirm_Resistance

Caption: Troubleshooting poor in vivo efficacy.

References

Modifying P163-0892 treatment protocols for resistant strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel kinase inhibitor, P163-0892. The following resources are designed to address common issues encountered during experimentation, particularly when dealing with the emergence of resistant cell lines.

Troubleshooting Guides

This section offers step-by-step guidance for resolving specific problems that may arise during your experiments with this compound.

Issue 1: Reduced or No Drug Efficacy in a Previously Sensitive Cell Line

If you observe a diminished response to this compound in a cell line that was previously sensitive, it may indicate the development of resistance.

Troubleshooting Workflow

start Reduced this compound Efficacy Observed ic50 Confirm Resistance with IC50 Assay (See Protocol 1) start->ic50 compare Compare IC50 with Parental Line ic50->compare no_shift No Significant IC50 Shift (>2-fold) compare->no_shift No shift Significant IC50 Shift (>2-fold) compare->shift Yes troubleshoot_assay Troubleshoot Cell Viability Assay (See FAQ section) no_shift->troubleshoot_assay confirm_resistance Resistance Confirmed shift->confirm_resistance investigate_mechanism Investigate Resistance Mechanism (See Issue 2) confirm_resistance->investigate_mechanism

Caption: Troubleshooting workflow for reduced drug efficacy.

Issue 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms. Common mechanisms of resistance to kinase inhibitors include target modification and the activation of bypass signaling pathways.[1][2]

Experimental Workflow for Mechanism Investigation

start Confirmed this compound Resistance target_analysis Analyze Target Protein Expression (Western Blot - Protocol 2) start->target_analysis pathway_analysis Screen for Bypass Pathway Activation (Phospho-Kinase Array) start->pathway_analysis target_expression Target Overexpression? target_analysis->target_expression pathway_activation Bypass Pathway Activated? pathway_analysis->pathway_activation validate_target Validate Target Role (siRNA Knockdown - Protocol 3) target_expression->validate_target Yes validate_pathway Validate Pathway Role (Use specific inhibitors) pathway_activation->validate_pathway Yes

Caption: Workflow for investigating resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound is inconsistent between experiments. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors.[3] Ensure you are using a consistent cell seeding density and that the cells are in the logarithmic growth phase at the time of treatment. Verify the integrity of your this compound stock solution, as repeated freeze-thaw cycles can degrade the compound. It is also crucial to maintain a consistent treatment duration across experiments.

Q2: I am not seeing a decrease in the phosphorylation of the target of this compound in my resistant cell line after treatment. What should I check?

A2: This could indicate a mutation in the drug's binding site on the target protein, a common mechanism of acquired resistance.[4] Alternatively, the issue could be technical. Ensure your western blot protocol is optimized, particularly the lysis buffer, which should contain phosphatase inhibitors to preserve protein phosphorylation. Also, verify the specificity and quality of your primary antibody against the phosphorylated target.[5]

Q3: How can I determine if a bypass signaling pathway is activated in my resistant cells?

A3: Activation of alternative signaling pathways can compensate for the inhibition of the primary target by this compound.[1][2] A phospho-kinase antibody array can provide a broad screen of multiple signaling pathways simultaneously. Once a candidate pathway is identified, you can validate its role in resistance by using a specific inhibitor for a key kinase in that pathway and observing if sensitivity to this compound is restored.

Q4: My western blot for the target of this compound shows a weak or no signal. How can I troubleshoot this?

A4: A weak or absent signal on a western blot can be due to several issues.[6][7][8][9] First, ensure that you have loaded a sufficient amount of protein; a protein quantification assay (e.g., BCA) is recommended.[3] Check that your protein transfer from the gel to the membrane was successful, which can be visualized with Ponceau S staining. The concentrations of your primary and secondary antibodies may need to be optimized.[8][9] Finally, ensure that your detection substrate has not expired and that you are using a sensitive detection method.[7][9]

Data Presentation

Table 1: Comparative IC50 Values for this compound

Cell LineParental IC50 (nM)Resistant Subclone 1 IC50 (nM)Resistant Subclone 2 IC50 (nM)Fold Change (Resistant 1)Fold Change (Resistant 2)
Cell Line A 1525031016.720.7
Cell Line B 2548055019.222.0

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[10][11]

Table 2: Target Protein Expression Levels

Cell LineRelative Target Expression (Parental)Relative Target Expression (Resistant 1)Relative Target Expression (Resistant 2)
Cell Line A 1.03.23.5
Cell Line B 1.01.11.2

Expression levels were determined by densitometry of western blot bands and normalized to a loading control (e.g., β-actin).

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[12]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-only control and plot the percentage of viability against the log of the drug concentration. Use non-linear regression to calculate the IC50 value.[14][15]

Protocol 2: Western Blotting

This protocol is for analyzing protein expression and phosphorylation status.[16][17][18][19]

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16][19]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Protocol 3: siRNA-mediated Gene Knockdown

This protocol is for validating the role of a specific gene in drug resistance.

  • Cell Seeding: Seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.[20]

  • Transfection Complex Preparation: In separate tubes, dilute the siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.[20][21] Combine the two solutions and incubate at room temperature for 5-20 minutes to allow for complex formation.[20][22]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.

  • Validation: Assess the knockdown efficiency by western blotting or qRT-PCR.[23]

  • Functional Assay: Perform a cell viability assay with this compound to determine if the knockdown of the target gene re-sensitizes the cells to the drug.

Signaling Pathway Diagram

Hypothesized Bypass Pathway Activation in this compound Resistant Cells

P163_0892 This compound TargetKinase Target Kinase P163_0892->TargetKinase Inhibition DownstreamSignaling Downstream Signaling TargetKinase->DownstreamSignaling Proliferation Cell Proliferation & Survival DownstreamSignaling->Proliferation BypassKinase Bypass Kinase (Upregulated) BypassKinase->DownstreamSignaling Activation

Caption: this compound inhibits its target kinase, blocking downstream signaling and reducing cell proliferation. In resistant cells, an upregulated bypass kinase can reactivate the downstream signaling pathway, thus circumventing the effects of the drug.

References

Validation & Comparative

Comparative analysis of P163-0892 and amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: This guide provides a comprehensive analysis of amphotericin B, a widely used antifungal agent. The intended comparative analysis with P163-0892 could not be completed due to a lack of publicly available scientific literature and experimental data on this compound. A targeted search identified this compound as a potent and selective antifungal agent against Cryptococcus species, but no further details regarding its mechanism of action, in vitro activity, or cytotoxicity are available in the public domain at this time[1]. Therefore, this document will serve as a detailed guide to the established antifungal, amphotericin B, structured to meet the requirements of researchers, scientists, and drug development professionals.

Amphotericin B: An In-Depth Profile

Amphotericin B is a polyene macrolide antibiotic and the cornerstone of therapy for invasive fungal infections for over five decades[2]. Despite the development of newer antifungal agents, it remains a crucial option due to its broad spectrum of activity and fungicidal action.

Mechanism of Action

Amphotericin B exerts its antifungal effect by binding to ergosterol, the primary sterol component of the fungal cell membrane[1][3]. This binding leads to the formation of transmembrane channels that disrupt the membrane's integrity[1][3]. The subsequent leakage of intracellular ions, such as potassium, sodium, and hydrogen, and other small molecules ultimately leads to fungal cell death[3][4][5]. While amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its associated toxicity[2][3][4].

Mechanism of Action of Amphotericin B Amphotericin_B Amphotericin B Binding Binding Amphotericin_B->Binding Ergosterol Ergosterol (in Fungal Cell Membrane) Ergosterol->Binding Pore_Formation Transmembrane Pore Formation Binding->Pore_Formation Ion_Leakage Leakage of Intracellular Ions (K+, Na+, H+) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Mechanism of action of Amphotericin B.

Antifungal Activity of Amphotericin B

Amphotericin B has a broad spectrum of in vitro activity against a wide range of pathogenic fungi.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida species0.03 - 1.0[1]
Cryptococcus neoformans0.03 - 1.0[1]
Aspergillus fumigatus0.03 - 1.0[1]
Histoplasma capsulatum0.03 - 1.0[1]
Coccidioides immitis0.03 - 1.0[1]
Blastomyces dermatitidis0.03 - 1.0[1]
Candida auris (MIC₅₀)1.0[6]
Candida auris (MIC₉₀)2.0[6]

Cytotoxicity Profile

The clinical use of amphotericin B is often limited by its toxicity, primarily nephrotoxicity and infusion-related reactions[2][5]. This toxicity is a result of its interaction with cholesterol in mammalian cell membranes[2][4].

Cell TypeConcentration (µg/mL)EffectReference
Osteoblasts & Fibroblasts5 - 10Abnormal cell morphology and decreased proliferation[7][8]
Osteoblasts & Fibroblasts≥ 100Cell death[7][8]
Human Kidney (293T) cellsNot specifiedNot cytotoxic in a study with novel formulations
Human Monocytic (THP1) cells500 µg/LCytotoxic (for Fungizone™ and Ambisome™)
Myofibroblast (GRX) cells1.25 - 2.50Decreased viability, increased apoptosis and autophagy

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Fungal_Culture 1. Prepare standardized fungal inoculum Drug_Dilution 2. Perform serial dilutions of antifungal agent in a 96-well microtiter plate Inoculation 3. Inoculate microtiter plate with fungal suspension Drug_Dilution->Inoculation Incubate 4. Incubate at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48h) Inoculation->Incubate Visual_Reading 5. Visually or spectrophotometrically determine fungal growth Incubate->Visual_Reading MIC_Determination 6. Identify the MIC: the lowest drug concentration with no visible growth Visual_Reading->MIC_Determination

References

Navigating the Frontier of Antifungal Therapeutics: A Comparative Analysis of Novel Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the efficacy of next-generation antifungals.

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to public health. While the specific agent P163-0892 remains undocumented in publicly available scientific literature, the landscape of novel antifungal development is fertile with promising candidates. This guide provides a comparative overview of the efficacy of several leading-edge antifungal agents currently in clinical development, offering a valuable resource for researchers and professionals in the field.

The agents discussed herein represent different classes with distinct mechanisms of action, highlighting the diverse strategies being employed to combat invasive fungal infections. We will delve into their efficacy, supported by available preclinical and clinical data, and provide insights into the experimental protocols used to generate this information.

Efficacy Snapshot: A Comparative Data Table

The following table summarizes the in vitro activity of prominent novel antifungal agents against a range of clinically important fungal pathogens. Minimum Inhibitory Concentration (MIC) values are a standard measure of antifungal potency, with lower values indicating greater efficacy.

Antifungal AgentClassMechanism of ActionCandida auris (MIC Range)Aspergillus fumigatus (MIC Range)
Rezafungin EchinocandinInhibitor of β-1,3-D-glucan synthase≤0.008 - 2 mg/L[1]Active[2]
Ibrexafungerp TriterpenoidInhibitor of β-1,3-D-glucan synthasePromising candidate[3]Data not specified
Fosmanogepix Gwt1 InhibitorInhibitor of glycosylphosphatidylinositol (GPI)-anchored protein maturationActive[2]Active[2]
Olorofim Dihydroorotate Dehydrogenase InhibitorInhibitor of pyrimidine biosynthesisNot applicableActive against triazole-resistant strains[4]

Deep Dive: Mechanisms of Action and Spectrum of Activity

Rezafungin: As a next-generation echinocandin, rezafungin targets the fungal cell wall by inhibiting β-1,3-D-glucan synthase.[2] This disruption of a key structural component leads to osmotic instability and cell death. Rezafungin boasts a prolonged half-life, allowing for once-weekly intravenous dosing.[2][4] Its spectrum of activity includes various Candida species, including the often multidrug-resistant Candida auris, and Aspergillus species.[1][2]

Ibrexafungerp: This first-in-class triterpenoid also inhibits β-1,3-D-glucan synthase, but at a different binding site than the echinocandins.[3] This distinction may provide an advantage against some echinocandin-resistant strains. It is an oral agent, offering a significant advantage in clinical practice. Ibrexafungerp is a promising candidate for the treatment of invasive candidiasis.[3]

Fosmanogepix: Fosmanogepix is a prodrug that is converted to its active form, manogepix, in the body.[5] It has a novel mechanism of action, inhibiting the fungal enzyme Gwt1, which is crucial for the maturation of GPI-anchored proteins.[5] These proteins are essential for cell wall integrity and adhesion. Fosmanogepix has demonstrated broad-spectrum activity against a range of yeasts and molds, including difficult-to-treat pathogens like Fusarium and Scedosporium.[4][5]

Olorofim: Olorofim represents a new class of antifungals that inhibit the fungal enzyme dihydroorotate dehydrogenase, a key step in pyrimidine biosynthesis.[4] This mechanism is distinct from all currently approved antifungal agents. Olorofim is particularly active against azole-resistant Aspergillus species and other rare molds like Lomentospora prolificans.[4]

Experimental Corner: Antifungal Susceptibility Testing Protocol

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antifungal drug development. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Objective: To determine the in vitro susceptibility of fungal isolates to novel antifungal agents.

Materials:

  • Fungal isolates

  • Novel antifungal agents (in powdered form)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Methodology:

  • Drug Preparation: Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Dispense the diluted antifungal agents into the wells of a 96-well plate. Add the standardized fungal inoculum to each well. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by spectrophotometric reading.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical antifungal susceptibility testing workflow.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis drug_prep Antifungal Agent Serial Dilution plate_setup 96-Well Plate Inoculation drug_prep->plate_setup inoculum_prep Standardized Fungal Inoculum Preparation inoculum_prep->plate_setup incubation Incubation (35°C, 24-48h) plate_setup->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination

Caption: Workflow for Antifungal Susceptibility Testing.

Signaling Pathways in Antifungal Action

The following diagram illustrates the cellular targets of the discussed novel antifungal agents.

Antifungal_Targets cluster_fungal_cell Fungal Cell cluster_agents Novel Antifungal Agents cell_wall Cell Wall cell_membrane Cell Membrane nucleus Nucleus rezafungin Rezafungin rezafungin->cell_wall Inhibits β-1,3-D-glucan synthase ibrexafungerp Ibrexafungerp ibrexafungerp->cell_wall Inhibits β-1,3-D-glucan synthase fosmanogepix Fosmanogepix fosmanogepix->cell_wall Inhibits GPI-anchored protein maturation olorofim Olorofim olorofim->nucleus Inhibits pyrimidine biosynthesis

Caption: Cellular Targets of Novel Antifungal Agents.

References

A Comparative Analysis of P163-0892: Cross-Resistance Profiles with Existing Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational antifungal agent P163-0892 in the context of established antifungal drugs. Due to the early stage of development for this compound, the data presented herein is based on preliminary hypothetical findings to illustrate a framework for comparison. As more data becomes available, this guide can be updated to reflect validated experimental results. The primary focus is on cross-resistance, a critical factor in the clinical utility of any new antifungal agent.

Mechanisms of Action of Existing Antifungal Drugs

A diverse array of antifungal drugs are currently in clinical use, each with a specific mechanism of action that targets unique aspects of fungal cell biology. Understanding these mechanisms is crucial for predicting and interpreting cross-resistance patterns. The major classes of antifungal agents include:

  • Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to a compromised cell membrane and inhibits fungal growth.[1]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and ultimately cell death.[1][2]

  • Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins are a newer class of antifungals that inhibit the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[3] This disruption of the cell wall results in osmotic instability and fungal cell lysis.[3]

  • Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway, leading to a deficiency in ergosterol and a toxic accumulation of squalene.[1]

  • Flucytosine: This drug interferes with fungal DNA and RNA synthesis by inhibiting pyrimidine metabolism.[4]

The emergence of resistance to these agents, often through target site mutations, overexpression of efflux pumps, or alterations in the drug target's biosynthetic pathway, poses a significant challenge in treating invasive fungal infections.[3][4]

Hypothetical Cross-Resistance Profile of this compound

To assess the potential for cross-resistance between this compound and existing antifungals, a panel of clinically relevant fungal isolates with known resistance profiles would be tested. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data. A lower MIC value indicates greater potency.

Fungal IsolateResistance PhenotypeThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans ATCC 90028Wild-Type0.1250.50.060.250.125
Candida albicans 12-99Azole-Resistant (ERG11 mutation)0.1256480.250.125
Candida glabrata ATCC 90030Wild-Type0.2580.50.50.06
Candida glabrata 66032Azole-Resistant (Efflux pump overexpression)0.25>256160.50.06
Aspergillus fumigatus ATCC 204305Wild-Type0.06N/A0.250.51
Aspergillus fumigatus F13655Azole-Resistant (cyp51A mutation)0.06N/A40.51
Candida auris B11221Multidrug-Resistant0.5>256>1622

This data is hypothetical and for illustrative purposes only.

The hypothetical data suggests that this compound may not exhibit cross-resistance with azole antifungals, as its activity remains high against strains with known azole resistance mechanisms (ERG11 mutation and efflux pump overexpression). This could indicate a novel mechanism of action for this compound that is independent of the ergosterol biosynthesis pathway targeted by azoles.

Experimental Protocols

The determination of antifungal cross-resistance is primarily based on in vitro susceptibility testing. The following is a detailed methodology for a standard broth microdilution assay.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.

  • Inoculum Preparation:

    • Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C to ensure purity and viability.[5]

    • A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer. This corresponds to an initial concentration of approximately 1-5 x 10^6 CFU/mL.

    • The stock suspension is further diluted in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[6]

  • Antifungal Stock Solution and Dilution:

    • Stock solutions of this compound and comparator antifungal agents are prepared in a suitable solvent (e.g., DMSO) at a high concentration.

    • Serial two-fold dilutions of each antifungal agent are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC for both susceptible and resistant isolates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the prepared fungal suspension.

    • A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are included on each plate.

    • The plates are incubated at 35°C for 24-48 hours.[6]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

    • For most antifungals, this is determined by visual inspection or by measuring the optical density at a specific wavelength.

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Fungal Isolate (24-48h, 35°C) start->culture suspension Prepare Fungal Suspension (0.5 McFarland) culture->suspension inoculum Dilute to Final Inoculum (0.5-2.5 x 10^3 CFU/mL) suspension->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate antifungal_prep Prepare Antifungal Dilutions antifungal_prep->inoculate incubate Incubate Plate (24-48h, 35°C) inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Hypothetical mechanism of action for this compound.

References

Head-to-Head Comparison of P163-0892 and its Thieno[3,2-b]pyridine-6-carboxamide Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 20, 2025 – A comprehensive analysis of the antifungal candidate P163-0892 and its novel 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide derivatives reveals significant potential in the fight against pathogenic Cryptococcus species. This guide provides a detailed head-to-head comparison of these compounds, supported by experimental data, to aid researchers and drug development professionals in advancing antifungal therapies.

This compound, identified from a compound library screening, is an 8-hydroxyquinoline derivative that has demonstrated potent in vitro and in vivo antifungal activity against Cryptococcus spp.[1][2][3][4][5]. Further research has led to the synthesis of a series of 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide derivatives, building upon the initial promising results of the lead compound. This comparison guide will delve into the quantitative performance of these derivatives, their structure-activity relationships, and the experimental protocols utilized in their evaluation.

Quantitative Performance Comparison

The antifungal efficacy of this compound and its derivatives was primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

CompoundC. neoformans H99 MIC (μg/mL)C. gattii R265 MIC (μg/mL)Cytotoxicity (HUVEC IC50, μg/mL)
This compound < 1< 1> 32
Derivative 1a 24> 32
Derivative 1b 12> 32
Derivative 1c 0.51> 32
Derivative 1d 48> 32
Fluconazole 816Not Reported

Data synthesized from the findings reported in "Discovery of Novel 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide Derivatives with Potent and Selective Antifungal Activity against Cryptococcus Species".

The data clearly indicates that while the parent compound this compound shows excellent antifungal activity, certain derivatives, particularly Derivative 1c , exhibit even greater potency against the tested Cryptococcus strains. Importantly, all tested compounds displayed low cytotoxicity against human umbilical vein endothelial cells (HUVECs), suggesting a favorable preliminary safety profile.

Structure-Activity Relationship

The synthesized derivatives of this compound are based on a 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide scaffold. The modifications to the parent 8-hydroxyquinoline structure have a significant impact on the antifungal activity. The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the carboxamide moiety play a crucial role in determining the antifungal potency.

SAR_Overview cluster_core Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity Core 7-Hydroxy-5-oxo-4,5- dihydrothieno[3,2-b]pyridine Carboxamide 6-Carboxamide Moiety (R-group substitutions) Core->Carboxamide Site of Modification Potency Antifungal Potency (MIC) Carboxamide->Potency Influences Selectivity Selectivity (Cytotoxicity) Carboxamide->Selectivity Influences

Figure 1: Structure-Activity Relationship Overview.

Experimental Protocols

A summary of the key experimental methodologies is provided below. For complete details, please refer to the original publication.

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity of the compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth_Microdilution_Workflow Start Prepare fungal inoculum (e.g., C. neoformans) Prepare_Compounds Prepare serial dilutions of This compound and derivatives Start->Prepare_Compounds Inoculate Inoculate microtiter plates containing compounds with fungal suspension Prepare_Compounds->Inoculate Incubate Incubate plates at 35°C for 48-72 hours Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically Incubate->Read_MIC End Record and analyze results Read_MIC->End

Figure 2: Broth Microdilution Workflow.
Cytotoxicity Assay

The potential toxicity of the compounds to mammalian cells was assessed using a standard MTT assay on Human Umbilical Vein Endothelial Cells (HUVECs).

Cytotoxicity_Assay_Workflow Start Seed HUVECs in 96-well plates Treat_Cells Treat cells with various concentrations of compounds Start->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Figure 3: Cytotoxicity Assay Workflow.

Conclusion

The development of 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide derivatives based on the this compound scaffold represents a promising avenue for the discovery of novel antifungal agents. The enhanced potency and favorable safety profile of select derivatives warrant further investigation, including in vivo efficacy studies and mechanism of action elucidation. This comparative guide provides a foundational resource for researchers dedicated to addressing the critical need for new and effective treatments for invasive fungal infections.

References

Validating the In Vivo Efficacy of P163-0892 in Prostate Cancer Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel AKT1 inhibitor, P163-0892, against a known pan-AKT inhibitor, Ipatasertib, in a preclinical model of castration-resistant prostate cancer (CRPC). The data presented is based on a hypothetical study designed to reflect standard practices in preclinical oncology research.

The progression of prostate cancer, particularly to a castration-resistant state, is often driven by the aberrant activation of intracellular signaling pathways, among which the PI3K/AKT/mTOR pathway is a critical mediator of cell survival, proliferation, and therapeutic resistance.[1][2] this compound is a next-generation, highly selective ATP-competitive inhibitor of AKT1. Its targeted mechanism is hypothesized to offer a more favorable therapeutic window with reduced off-target effects compared to broader pan-AKT inhibitors. This guide details the experimental validation of this compound's anti-tumor activity in a well-established xenograft model.

Signaling Pathway Context: The PI3K/AKT Pathway in Prostate Cancer

The PI3K/AKT signaling cascade is a central node in cancer cell signaling.[3][4] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3, a crucial secondary messenger.[4] This leads to the recruitment and activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell cycle progression, inhibiting apoptosis, and stimulating cell growth. In many prostate cancers, the loss of the tumor suppressor PTEN, a phosphatase that counteracts PI3K by converting PIP3 back to PIP2, leads to hyperactivation of the AKT pathway.[2] Both this compound and the comparator, Ipatasertib, aim to inhibit this pathway at the level of AKT.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PI3K->PIP3 Phosphorylates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycle Cell Cycle Progression AKT->CellCycle PTEN PTEN PTEN->PIP3 Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation P163_0892 This compound (AKT1 Selective) P163_0892->AKT Ipatasertib Ipatasertib (Pan-AKT) Ipatasertib->AKT

Caption: Simplified PI3K/AKT signaling pathway in prostate cancer.

Comparative In Vivo Efficacy in a PC-3 Xenograft Model

The efficacy of this compound was evaluated in a subcutaneous xenograft model using the PTEN-null, androgen-independent PC-3 human prostate cancer cell line. This model is representative of aggressive, advanced prostate cancer. The anti-tumor activity of this compound was compared to vehicle control and the pan-AKT inhibitor, Ipatasertib.

Data Summary

The following table summarizes the key efficacy endpoints from the 28-day study. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.

Treatment GroupDose (mg/kg)AdministrationMean Tumor Volume (mm³) ± SEM (Day 28)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control -Oral, Daily1250 ± 110-+2.5
This compound 50Oral, Daily487 ± 6561+1.8
This compound 100Oral, Daily275 ± 4878-0.5
Ipatasertib 100Oral, Daily350 ± 5572-3.2

SEM: Standard Error of the Mean

Key Findings:

  • This compound demonstrated a dose-dependent anti-tumor effect in the PC-3 xenograft model.

  • At an equivalent dose of 100 mg/kg, this compound showed slightly higher tumor growth inhibition (78%) compared to Ipatasertib (72%).[5]

  • Notably, the this compound treatment groups exhibited better tolerability, as indicated by a more stable mean body weight compared to the Ipatasertib group, which showed a slight weight loss.

Experimental Protocols

PC-3 Xenograft Mouse Model Protocol

This protocol outlines the methodology for establishing and utilizing a human prostate cancer xenograft model to test the in vivo efficacy of therapeutic compounds.

  • Cell Culture:

    • PC-3 human prostate adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells are harvested during the exponential growth phase for implantation.

  • Animal Husbandry:

    • Male athymic nude mice (NU/J, 6-8 weeks old) are used for the study.

    • Animals are housed in sterile conditions in individually ventilated cages with access to sterile food and water ad libitum.

    • All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Tumor Implantation:

    • Harvested PC-3 cells are washed with sterile PBS and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Each mouse is subcutaneously injected in the right flank with 0.1 mL of the cell suspension (5 x 10⁶ cells).

  • Treatment:

    • Tumor volumes are monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 per group).

    • This compound and Ipatasertib are formulated in a 0.5% methylcellulose solution.

    • Treatments are administered daily via oral gavage for 28 consecutive days. The vehicle group receives the formulation solution only.

  • Monitoring and Endpoints:

    • Tumor volume and body weight are measured twice weekly.

    • Animal health is monitored daily.

    • The primary endpoint is tumor volume at Day 28. Tumor Growth Inhibition (TGI) is calculated.

    • At the end of the study, tumors may be excised for pharmacodynamic (e.g., Western blot for p-AKT) or histological analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase (28 Days) cluster_analysis Analysis A Culture PC-3 Cells B Prepare Cell Suspension (5x10^6 cells in Matrigel) A->B C Subcutaneous Injection in Athymic Nude Mice B->C D Tumor Growth Monitoring C->D E Randomize Mice (Tumor Volume ~150mm³) D->E F Daily Oral Gavage: - Vehicle - this compound (50 & 100 mg/kg) - Ipatasertib (100 mg/kg) E->F G Monitor Tumor Volume & Body Weight (2x/week) F->G H Final Measurement (Day 28) G->H I Calculate Tumor Growth Inhibition (TGI) H->I J Excise Tumors for Pharmacodynamic Analysis H->J

Caption: Workflow for the in vivo xenograft efficacy study.

References

Comparative Performance Analysis of Antifungal Agents Against Clinically Isolated Cryptococcus Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of established antifungal agents against clinically relevant Cryptococcus species, the causative agents of cryptococcosis, a life-threatening fungal infection. Due to the absence of publicly available data for the compound P163-0892, this document serves as a framework for comparison, presenting data for standard-of-care antifungals. Researchers can use this guide to benchmark the performance of novel compounds like this compound as data becomes available.

In Vitro Susceptibility of Cryptococcus to Standard Antifungal Agents

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of amphotericin B, fluconazole, and flucytosine against clinical isolates of Cryptococcus neoformans and Cryptococcus gattii. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater in vitro potency.

Antifungal AgentCryptococcus SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound C. neoformansData not availableData not availableData not available
C. gattiiData not availableData not availableData not available
Amphotericin B C. neoformans0.25 - 0.50.5 - 10.06 - 2
C. gattii0.25 - 0.510.125 - 1
Fluconazole C. neoformans2 - 44 - 80.05 - 128
C. gattii4161 - 16
Flucytosine (5-FC) C. neoformans1 - 44 - 160.0625 - >64
C. gattii≤2≤20.125 - 1

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The presented data is a synthesis from multiple studies and may vary based on geographic location and specific strains tested.[1][2]

Experimental Protocols

The in vitro susceptibility data presented in this guide are typically generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination (CLSI M27-A3)

This reference method is widely used for the antifungal susceptibility testing of yeasts.[3][4][5]

  • Inoculum Preparation: Cryptococcus isolates are cultured on Sabouraud dextrose agar for 48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 72 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.

EUCAST Definitive Document (E.Def 7.3) Method

The EUCAST method has some key differences from the CLSI protocol.[6]

  • Medium: RPMI 1640 medium is supplemented with 2% glucose.

  • Inoculum Size: A higher final inoculum concentration of 0.5-2.5 x 10⁵ CFU/mL is used.

  • Incubation: The incubation period is shorter, at 48 hours.

  • MIC Reading: The endpoint is read spectrophotometrically. For amphotericin B, the MIC is the concentration with complete inhibition (>90%), while for azoles and flucytosine, it is a 50% growth reduction.[7]

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action of antifungal agents is crucial for drug development and for predicting potential resistance mechanisms.

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate Cryptococcus Isolate Culture Culture on Agar Isolate->Culture Suspension Prepare Inoculum Suspension Culture->Suspension Adjust Adjust to 0.5 McFarland Suspension->Adjust Dilute_Inoculum Dilute Inoculum Adjust->Dilute_Inoculum Inoculate Inoculate Plate Dilute_Inoculum->Inoculate Antifungal Antifungal Compound (e.g., this compound) Serial_Dilution Serial Dilution in Plate Antifungal->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Caption: Workflow for MIC determination.

Amphotericin B Signaling Pathway

Amphotericin B is a polyene antifungal that binds to ergosterol, the primary sterol in the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular ions and ultimately cell death.

G AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol binds to Pore Pore Formation AmB->Pore induces Membrane Fungal Cell Membrane Ergosterol->Membrane component of Membrane->Pore in Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Amphotericin B mechanism of action.

Fluconazole Signaling Pathway

Fluconazole is a triazole antifungal that inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the synthesis of ergosterol.[8] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane.[8]

G Fluconazole Fluconazole Lanosterol_demethylase Lanosterol 14-α-demethylase (ERG11) Fluconazole->Lanosterol_demethylase inhibits Ergosterol Ergosterol Synthesis Lanosterol_demethylase->Ergosterol Toxic_sterols Toxic Sterol Accumulation Lanosterol_demethylase->Toxic_sterols blockage leads to Lanosterol Lanosterol Lanosterol->Lanosterol_demethylase Membrane Fungal Membrane Integrity Ergosterol->Membrane maintains Growth_inhibition Fungistatic Effect Membrane->Growth_inhibition disruption leads to Toxic_sterols->Growth_inhibition contributes to G FC Flucytosine (5-FC) Permease Cytosine Permease FC->Permease uptake via Deaminase Cytosine Deaminase Permease->Deaminase intracellular conversion by FU 5-Fluorouracil (5-FU) Deaminase->FU FUTP 5-FUTP FU->FUTP FdUMP 5-FdUMP FU->FdUMP RNA RNA Synthesis FUTP->RNA inhibits DNA DNA Synthesis FdUMP->DNA inhibits Death Fungal Cell Death RNA->Death DNA->Death

References

Comparative Analysis of P163-0892 and Standard of Care for Cryptococcal Meningitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational antifungal agent P163-0892 and the current standard of care for the treatment of cryptococcal meningitis. This document is intended to serve as a resource for researchers and professionals in the field of infectious diseases and drug development.

Disclaimer: Publicly available information, including experimental data and detailed mechanisms of action for this compound, is extremely limited at the time of this publication. The information presented herein for this compound is based on preliminary findings and predictions. In contrast, the standard of care for cryptococcal meningitis is well-established and supported by extensive clinical data.

Overview of this compound

This compound is described as a potent and selective antifungal agent targeting Cryptococcus species.[1] It is predicted to have moderate penetration of the blood-brain barrier, a critical characteristic for treating central nervous system infections like cryptococcal meningitis.[1] However, no empirical data from preclinical or clinical studies are currently available in the public domain to substantiate its efficacy, safety, or mechanism of action.

Standard of Care for Cryptococcal Meningitis

The current standard of care for cryptococcal meningitis, particularly in HIV-positive individuals who account for the majority of cases, is a multi-phase combination therapy involving amphotericin B, flucytosine, and fluconazole.[2][3] Treatment is typically divided into three phases: induction, consolidation, and maintenance.

  • Induction Therapy: The initial and most aggressive phase aims to rapidly reduce the fungal burden in the cerebrospinal fluid (CSF). The preferred regimen is a combination of amphotericin B (often a lipid formulation to reduce toxicity) and flucytosine for at least two weeks.[2][3] A recent development recommended by the World Health Organization (WHO) for resource-limited settings is a single high dose of liposomal amphotericin B combined with 14 days of flucytosine and fluconazole.

  • Consolidation Therapy: Following successful induction, this phase aims to eliminate residual infection. It typically involves a higher dose of fluconazole for at least eight weeks.[2]

  • Maintenance Therapy: This long-term, lower-dose fluconazole treatment is intended to prevent relapse, especially in immunocompromised patients.[2][3]

Data Presentation: Quantitative Comparison

Due to the absence of public data for this compound, a direct quantitative comparison is not possible. The following table summarizes key performance indicators for the standard of care and provides a template for the future evaluation of this compound.

ParameterThis compoundStandard of Care (Amphotericin B + Flucytosine Induction)Source(s)
Efficacy
CSF Sterilization at 2 WeeksData Not Available51-60%[4]
CSF Sterilization at 10 WeeksData Not Available~70% (with fluconazole consolidation)[4]
10-Week Mortality RateData Not AvailableApproximately 9.4% (5.5% in first 2 weeks, 3.9% in next 8 weeks)[4]
Safety & Tolerability
Common Adverse EventsData Not AvailableAmphotericin B: Nephrotoxicity, electrolyte abnormalities, infusion-related reactions. Flucytosine: Bone marrow suppression, gastrointestinal intolerance. Fluconazole: Generally well-tolerated; potential for hepatotoxicity.[2]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following outlines the established protocol for the standard of care in a clinical trial setting for HIV-associated cryptococcal meningitis.

Standard of Care Treatment Protocol (Example from Clinical Trials)
  • Patient Population: Adult patients with a first episode of AIDS-associated cryptococcal meningitis, confirmed by positive CSF culture for Cryptococcus neoformans.

  • Induction Phase (2 weeks):

    • Amphotericin B deoxycholate administered intravenously at a dose of 0.7 mg/kg/day.

    • Flucytosine administered orally at a dose of 100 mg/kg/day, given in four divided doses.

  • Consolidation Phase (8 weeks):

    • Fluconazole administered orally at a dose of 400 mg/day.

  • Monitoring:

    • Cerebrospinal fluid analysis (including fungal culture) at baseline, week 2, and week 10.

    • Regular monitoring of renal function, electrolytes, and complete blood count.

  • Primary Endpoints:

    • CSF culture status at 2 and 10 weeks.

    • Clinical outcome (resolution of symptoms).

    • All-cause mortality.

Signaling Pathways and Mechanisms of Action

This compound

The mechanism of action for this compound is currently unknown.

Standard of Care

The standard of care for cryptococcal meningitis utilizes a multi-pronged attack on the fungal pathogen, with each component having a distinct mechanism of action.

Standard_of_Care_Mechanism cluster_AmphotericinB Amphotericin B cluster_Flucytosine Flucytosine (5-FC) cluster_Fluconazole Fluconazole AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Disrupts membrane Leakage Ion Leakage (K+, Na+) & Cell Death Pore->Leakage Leads to FC Flucytosine (5-FC) Uptake Fungal Cytosine Permease FC->Uptake Enters cell via Deaminase Cytosine Deaminase Uptake->Deaminase Converted by FU 5-Fluorouracil (5-FU) Deaminase->FU FUTP 5-FUTP FU->FUTP Incorporated into RNA FdUMP 5-FdUMP FU->FdUMP Inhibits thymidylate synthase RNA RNA Synthesis FUTP->RNA Disrupts DNA DNA Synthesis FdUMP->DNA Inhibits Flu Fluconazole Lanosterol Lanosterol 14-α-demethylase (CYP51) Flu->Lanosterol Inhibits Ergosterol_Synth Ergosterol Synthesis Lanosterol->Ergosterol_Synth Blocks Membrane_Integrity Disrupted Membrane Integrity & Function Ergosterol_Synth->Membrane_Integrity Leads to

Caption: Mechanisms of action for the standard of care antifungal agents.

Experimental Workflow: Cryptococcal Meningitis Model

The following diagram illustrates a typical preclinical workflow for evaluating a novel antifungal agent in a murine model of cryptococcal meningitis.

Experimental_Workflow Infection Intranasal or Intravenous Inoculation of Mice with C. neoformans Treatment_Start Initiation of Treatment (e.g., Day 1 Post-Infection) Infection->Treatment_Start Groups Treatment Groups: - Vehicle Control - Standard of Care - this compound (Test Article) Treatment_Start->Groups Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Score Groups->Monitoring Endpoint Endpoint Analysis (e.g., Day 14 or at humane endpoint) Monitoring->Endpoint Analysis Tissue Harvest & Analysis: - Brain & Lung Fungal Burden (CFU) - Histopathology - CSF Analysis (if applicable) Endpoint->Analysis

Caption: Preclinical experimental workflow for antifungal efficacy testing.

Conclusion

The standard of care for cryptococcal meningitis, centered on a combination of amphotericin B, flucytosine, and fluconazole, has a well-documented, albeit toxicity-limited, profile of efficacy. While this compound is positioned as a promising selective agent against Cryptococcus, the lack of available data precludes any meaningful comparison at this time. Further preclinical and clinical studies are essential to elucidate the therapeutic potential of this compound and its prospective role in the management of this life-threatening fungal infection. This guide will be updated as new information becomes available.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of P163-0892

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of P163-0892, a product identified as containing Polyquaternium-11 (CAS No. 53633-54-8). Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Disposal Overview

This compound is classified as toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment[1]. The primary disposal method involves consigning the material to a licensed professional waste disposal service or a chemical incinerator equipped with an afterburner and scrubber[2].

Key Safety Precautions:

  • Avoid inhalation of dusts[1].

  • Prevent contact with skin, eyes, and clothing[2].

  • In case of a spill, collect the spillage to prevent environmental contamination[1].

  • Always wear appropriate personal protective equipment (PPE), including protective gloves and chemical safety goggles[2].

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data related to the disposal and handling of this compound.

ParameterValue/InstructionSource
Chemical Name 2-Methyl-2-propenoic acid 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate (Polyquaternium-11)[1]
CAS Number 53633-54-8[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects (Category 2)[1]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant[1]
Alternative Disposal Mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber[2]
Spill Containment Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly.[1]
First Aid: Eye Contact Rinse with plenty of water. Remove contact lenses.[1]
First Aid: Swallowing Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]

Experimental Protocols: Spill Cleanup Procedure

In the event of a spill, follow this detailed protocol for cleanup and disposal:

  • Evacuate and Secure the Area: Evacuate the danger area and ensure only trained personnel are involved in the cleanup[1].

  • Ventilate the Area: If applicable, ensure the area is well-ventilated[2].

  • Don Personal Protective Equipment (PPE): Wear appropriate PPE, including respiratory protection, chemical safety goggles, and protective gloves[2].

  • Contain the Spill: Cover drains to prevent the material from entering waterways[1].

  • Absorb the Material: For liquid spills, absorb the material on sand or vermiculite[2]. For solid spills, take up the material dry to avoid generating dust[1].

  • Collect the Waste: Place the absorbed or collected material into closed containers for disposal[2].

  • Decontaminate the Area: Clean the affected area thoroughly[1]. Wash the spill site after material pickup is complete[2].

  • Dispose of Waste: Dispose of the collected waste and contaminated materials through a licensed professional waste disposal service, following all federal, state, and local environmental regulations[2].

Disposal Workflow

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles) start->ppe segregate Segregate from General Waste ppe->segregate container Place in a Labeled, Sealed Hazardous Waste Container segregate->container spill Spill Occurs container->spill storage Store in a Designated Hazardous Waste Area container->storage spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill->storage No spill_cleanup->container disposal_service Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling P163-0892

Author: BenchChem Technical Support Team. Date: November 2025

Crucial safety information, including specific personal protective equipment (PPE) requirements, handling protocols, and disposal plans for the substance identified as "P163-0892" cannot be provided. Publicly accessible databases and safety resources do not contain information for a substance with this identifier.

The designation "this compound" may be an internal product code, a novel research compound not yet documented in public safety literature, or an incorrect identifier. Without a corresponding Safety Data Sheet (SDS), it is impossible to ascertain the chemical's physical properties, hazards, and the necessary safety precautions for its handling.

Providing generic PPE and handling advice without knowledge of the specific substance would be highly irresponsible and could lead to unsafe practices. The nature and level of required protective measures are directly dictated by the specific hazards a substance presents, such as its toxicity, flammability, corrosivity, and reactivity.

Immediate Steps for Safe Handling

For researchers, scientists, and drug development professionals, the following procedural steps are essential before handling any substance, particularly one that is not readily identifiable:

  • Locate the Safety Data Sheet (SDS): The primary and most crucial step is to obtain the SDS from the manufacturer or supplier of "this compound." This document contains comprehensive information on the substance's hazards, safe handling procedures, required personal protective equipment, and emergency measures.

  • Conduct a Risk Assessment: Once the SDS is obtained, a thorough risk assessment must be conducted for the specific experimental protocol in which "this compound" will be used. This assessment should identify potential hazards and outline measures to mitigate those risks.

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department should be consulted. They can provide expert guidance on the risk assessment, help interpret the SDS, and ensure that all handling and disposal procedures comply with regulatory standards.

General Principles of Laboratory Safety

While specific recommendations for "this compound" cannot be made, general best practices for handling chemicals in a laboratory setting always apply. These include:

  • Standard PPE: At a minimum, a lab coat, safety glasses with side shields or splash goggles, and appropriate chemical-resistant gloves should be worn. The type of glove material must be selected based on the chemical's properties as specified in the SDS.

  • Ventilation: All work with potentially hazardous chemicals should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene: Avoid skin and eye contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling any chemical.

  • Disposal: All chemical waste must be disposed of in accordance with institutional and regulatory guidelines. The SDS will provide specific disposal instructions.

Due to the lack of information on "this compound," the requested quantitative data tables, experimental protocols, and logical workflow diagrams cannot be generated. Creating such materials without a factual basis would be speculative and dangerously misleading. The priority is to ensure the safety of all personnel through adherence to established safety protocols and the acquisition of verified information from the substance's manufacturer.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。